PROTAC BRD4 Degrader-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C49H47N7O9 |
|---|---|
Molecular Weight |
877.9 g/mol |
IUPAC Name |
N-[[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylcarbamoyl]phenyl]methyl]-4-[5-(2-hydroxypropan-2-yl)-2-phenoxyphenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C49H47N7O9/c1-49(2,64)30-18-20-39(65-31-10-5-4-6-11-31)33(24-30)35-27-55(3)48(63)42-34(35)25-37(53-42)44(59)52-26-28-14-16-29(17-15-28)43(58)51-23-8-7-22-50-36-13-9-12-32-41(36)47(62)56(46(32)61)38-19-21-40(57)54-45(38)60/h4-6,9-18,20,24-25,27,38,50,53,64H,7-8,19,21-23,26H2,1-3H3,(H,51,58)(H,52,59)(H,54,57,60) |
InChI Key |
HBAAAVQUHXUWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CC=C(C=C5)C(=O)NCCCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC BRD4 Degrader-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely, offering a powerful strategy to address diseases driven by protein overexpression or aberrant protein function. This guide provides an in-depth technical overview of the mechanism of action of PROTAC BRD4 Degrader-17, a specific PROTAC targeting the epigenetic reader protein BRD4.
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key regulator of gene transcription.[1][2] It plays a critical role in cell cycle progression, proliferation, and the expression of various oncogenes, making it a compelling target in oncology.[3] this compound is a heterobifunctional molecule designed to induce the selective degradation of BRD4, thereby inhibiting its downstream signaling pathways.
Mechanism of Action: A Step-by-Step Breakdown
The fundamental mechanism of action of this compound follows the canonical PROTAC pathway, which involves the formation of a ternary complex to induce protein ubiquitination and subsequent degradation.[4][5]
-
Dual Recognition and Binding: this compound is composed of three key components: a ligand that specifically binds to the bromodomains of the BRD4 protein, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a flexible linker connecting these two ligands.[4][5]
-
Ternary Complex Formation: Once inside the cell, this compound acts as a molecular bridge, bringing BRD4 and the recruited E3 ligase into close proximity to form a transient ternary complex (BRD4 : PROTAC : E3 Ligase).[4][5][6] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination of BRD4: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the BRD4 protein.[4][5] This process is repeated to form a polyubiquitin (B1169507) chain on BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is now recognized as a substrate for degradation by the 26S proteasome.[4][5] The proteasome unfolds and proteolytically degrades BRD4 into small peptides.
-
Catalytic Cycle: After the degradation of BRD4, this compound is released and can engage in another cycle of binding to a new BRD4 protein and an E3 ligase, leading to the degradation of multiple BRD4 molecules.[4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Signaling Pathways and Cellular Consequences
The degradation of BRD4 by this compound has significant downstream effects on cellular signaling and function. BRD4 is known to regulate the transcription of key oncogenes such as c-MYC.[1] By eliminating BRD4, this degrader effectively downregulates the expression of these oncogenes.
Furthermore, the depletion of BRD4 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[7] Specifically, in MV-4-11 cells, this compound significantly attenuates G2/M progression, which is associated with a decrease in Cyclin B1 expression, and induces apoptosis.[5][7]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the core mechanism of action, a typical experimental workflow for assessing protein degradation, and the logical relationship of the key components.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Western Blot Analysis of BRD4 Degradation.
Caption: Logical Flow of this compound's Action.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that while inhibitory activity (IC50) is reported, specific degradation parameters such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are not publicly available for this specific compound at the time of this report.
| Parameter | Target | Value | Cell Line | Notes |
| IC50 | BRD4 (BD1) | 29.54 nM | N/A | Inhibitory concentration for the first bromodomain.[5][7] |
| IC50 | BRD4 (BD2) | 3.82 nM | N/A | Inhibitory concentration for the second bromodomain.[5][7] |
| Cellular Effect | BRD4 Degradation | Significant degradation of both BRD4-L and BRD4-S isoforms observed at 100 nM after 4 hours. | MV-4-11 | Recovery of the short isoform (BRD4-S) was noted at 24 hours. |
| Cellular Effect | Cell Cycle | Attenuation of G2/M progression. | MV-4-11 | Associated with decreased Cyclin B1 expression.[5][7] |
| Cellular Effect | Apoptosis | Significant induction of apoptosis. | MV-4-11 | [5][7] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not extensively published in publicly accessible literature. However, based on standard methodologies in the field, the following outlines the likely protocols used.
Western Blot for BRD4 Degradation
This assay is fundamental to confirming the degradation of the target protein.
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells in appropriate media and conditions.
-
Seed cells at a desired density and allow them to adhere or stabilize.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BRD4. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the BRD4 and loading control bands using densitometry software.
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Cell Viability and Apoptosis Assays
These assays determine the functional consequences of BRD4 degradation.
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed cells in a 96-well plate and treat with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50).
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cells with this compound at various concentrations.
-
Harvest and wash the cells.
-
Stain the cells with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.
-
Conclusion
This compound exemplifies the potential of targeted protein degradation as a therapeutic strategy. By inducing the selective elimination of BRD4, it effectively disrupts key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. While the publicly available quantitative data for this specific degrader is limited, the foundational mechanism and its cellular effects are well-established within the broader context of PROTAC technology and BRD4 biology. Further research and publication of detailed experimental data will be crucial for a more comprehensive understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
PROTAC BRD4 Degrader-17: A Technical Guide to Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary approach in drug discovery, offering the ability to target and eliminate disease-causing proteins. PROTAC BRD4 Degrader-17, also identified as compound 13i, is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1] BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes such as c-MYC, making it a prime target in oncology.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, biological activity, and the mechanism of action of this compound.
Chemical Structure and Properties
This compound is a heterobifunctional molecule composed of a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Chemical Structure:
Caption: General schematic of this compound.
Synthesis
While the precise, step-by-step synthesis of this compound is detailed in the primary literature (Chen J, et al. Eur J Med Chem. 2022 Jun 5;236:114259), access to the full text of this article is required for an exact reproduction. However, based on the general principles of PROTAC synthesis and information gathered, a plausible synthetic route can be outlined. The synthesis would likely involve the separate preparation of the BRD4 ligand, the E3 ligase ligand with a suitable attachment point for the linker, and the linker itself, followed by their sequential coupling.
Plausible Synthetic Workflow:
References
Navigating the Cellular Maze: A Technical Guide to the Uptake and Permeability of BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical parameters governing the cellular entry and bioavailability of PROTAC BRD4 degraders. As targeted protein degradation emerges as a powerful therapeutic modality, understanding the physicochemical and biological hurdles these complex molecules must overcome is paramount to their successful development. This document consolidates key data on cellular uptake and permeability from seminal BRD4 degraders, outlines the experimental methodologies used to derive this data, and visualizes the underlying biological pathways and experimental workflows. While a specific entity "PROTAC BRD4 Degrader-17" is not publicly documented, this guide synthesizes data from well-characterized analogs such as MZ1 and ARV-771 to provide a representative and instructive overview.
Quantitative Analysis of Permeability and Cellular Activity
The development of effective PROTACs hinges on a delicate balance between target engagement and the ability to cross the cell membrane. The following tables summarize key quantitative data for leading BRD4 degraders, offering a comparative snapshot of their permeability and cellular efficacy.
| Compound | Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹) ** | Caco-2 Permeability (Papp A→B) (10⁻⁶ cm s⁻¹) ** | Efflux Ratio (Papp B→A / Papp A→B) | Reference |
| MZ1 | 0.2 ± 0.0 | 0.4 | 1.9 | |
| ARV-771 | Not Reported | 0.28 ± 0.08 | 1.1 |
Table 1: In Vitro Permeability Data. This table highlights the generally low passive permeability of these larger PROTAC molecules as determined by Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 assays.
| Compound | Cell Line | Degradation DC₅₀ (nM) | Proliferation GI₅₀ (nM) | Reference |
| MZ1 | HeLa | 24 (BRD4) | 13 | |
| ARV-771 | LNCaP | <1 | 1 |
Table 2: Cellular Activity and Degradation Potency. This table showcases the potent cellular activity of the degraders, indicating that despite low passive permeability, sufficient cellular concentrations are achieved to induce effective protein degradation and inhibit cell proliferation.
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of drug discovery. Below are the protocols for the key assays used to characterize PROTAC cellular uptake and permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, simulating the intestinal barrier.
-
Preparation: A filter plate is coated with a solution of lipids (e.g., 2% w/v lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor Plate: The test compound (e.g., 200 µM in a buffered solution, pH 7.4) is added to the wells of the donor plate.
-
Assembly: The filter plate is placed on top of the donor plate, and the entire assembly is incubated at room temperature for a specified period (e.g., 5 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and C_equilibrium is the concentration at equilibrium.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, a human colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions, serving as a gold-standard in vitro model for human intestinal absorption.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable filter support (e.g., Transwell inserts) and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A→B): The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time (e.g., 2 hours).
-
Efflux Measurement (B→A): The test compound is added to the basolateral (B) side, and its appearance on the apical (A) side is monitored to assess active efflux.
-
Quantification: Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Cellular Degradation Assay (Western Blot)
This assay quantifies the reduction of the target protein (BRD4) in cells following treatment with the PROTAC degrader.
-
Cell Treatment: Cells (e.g., HeLa, LNCaP) are seeded in multi-well plates and treated with a serial dilution of the PROTAC degrader for a specific duration (e.g., 18 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the target protein (BRD4) and a loading control (e.g., GAPDH, β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate, and band intensities are quantified using densitometry software.
-
Data Analysis: The level of BRD4 is normalized to the loading control, and the DC₅₀ (concentration for 50% degradation) is calculated by fitting the data to a dose-response curve.
Visualizing a BRD4 Degrader's Journey and Impact
Diagrams are essential for conceptualizing the complex biological processes and experimental sequences involved in PROTAC development. The following visualizations, created using the DOT language, adhere to strict color and contrast guidelines for clarity.
Caption: General mechanism of action for a BRD4 PROTAC degrader.
Caption: Simplified BRD4 signaling pathway and point of intervention.
Caption: Experimental workflow for the Caco-2 permeability assay.
Technical Guide: The Effect of PROTAC BRD4 Degrader-17 on BRD4 Isoform Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1][3]
This guide focuses on PROTAC BRD4 Degrader-17 , a potent molecule targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making it a high-value target in cancer therapy.[4] BRD4 is expressed as two main isoforms, a long form (BRD4-L) and a short form (BRD4-S), which can have distinct and even opposing functions in cellular processes. Understanding the isoform-specific effects of degraders is therefore critical for therapeutic development.
This compound (also referred to as compound 13i) is a potent degrader of BRD4, demonstrating high affinity for its bromodomains.[5][6] This document provides a detailed overview of its mechanism, its specific effects on the degradation of BRD4-L and BRD4-S, and the experimental protocols required to assess its activity.
Mechanism of Action
PROTACs function by acting as a molecular bridge between a target protein and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[1][7]
dot
Caption: PROTAC-mediated protein degradation pathway.
Effect on BRD4 Isoform Degradation
This compound is a potent binder to the bromodomains of BRD4.[5][6] Its primary function is to induce the degradation of the BRD4 protein. Studies have shown that it affects both the long (BRD4-L) and short (BRD4-S) isoforms.
An important finding is the differential degradation kinetics observed between the two isoforms. In MV-4-11 leukemia cells, treatment with 100 nM of this compound resulted in the significant degradation of both BRD4-L and BRD4-S at 4 hours.[5] However, after 24 hours of treatment, the levels of the BRD4-S isoform were observed to recover, a behavior similar to that of the well-characterized degrader dBET6.[5] This suggests a time-dependent differential effect on BRD4 isoforms, which could have significant implications for its therapeutic window and long-term efficacy.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity
| Target Domain | IC50 Value |
|---|---|
| BRD4 (BD1) | 29.54 nM[5][6] |
| BRD4 (BD2) | 3.82 nM[5][6] |
Table 2: Isoform Degradation Profile in MV-4-11 Cells
| Treatment | Time Point | BRD4-L Degradation | BRD4-S Degradation |
|---|---|---|---|
| 100 nM Degrader-17 | 4 hours | Significant Degradation[5] | Significant Degradation[5] |
| 100 nM Degrader-17 | 24 hours | Sustained Degradation (Implied) | Protein Level Recovery[5] |
Experimental Protocols
The gold-standard method for quantifying PROTAC-induced protein degradation is Western blotting. This technique allows for the visualization and quantification of the target protein levels in cells following treatment.
Cell-Based BRD4 Degradation Assay (Western Blot)
This protocol provides a standard workflow for assessing the degradation of BRD4 isoforms in a cell-based assay.[8][9]
1. Cell Culture and Treatment:
-
Seeding: Plate cells (e.g., MV-4-11, HCC1806) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[8][10]
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Time Course: Harvest cells at various time points (e.g., 4, 8, 12, 24 hours) to determine degradation kinetics.[8][10]
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[8]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's protocol.[8] This is essential for equal protein loading.
4. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
5. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[8]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for BRD4. To distinguish isoforms, ensure the antibody recognizes an epitope common to both or use isoform-specific antibodies if available.
-
Loading Control: Simultaneously or subsequently, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, α-Tubulin, or β-actin).[9]
-
Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[8]
6. Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine degradation efficiency (Dmax) and plot dose-response curves to calculate the DC50 value (the concentration at which 50% of the protein is degraded).
dot
Caption: Experimental workflow for Western blot analysis.
BRD4 Signaling Pathway
BRD4 is a critical transcriptional co-activator. It binds to acetylated histones at enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex.[12][13][14] P-TEFb, which contains CDK9, then phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), stimulating transcriptional elongation and the expression of target genes, including the oncogene c-Myc.[15] By inducing the degradation of BRD4, PROTACs effectively shut down this signaling axis, leading to reduced expression of oncogenes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.
dot
Caption: BRD4 transcriptional activation pathway.
Conclusion
This compound is a potent and effective degrader of the epigenetic regulator BRD4. It exhibits high binding affinity to both bromodomains and successfully induces the degradation of both major BRD4 isoforms, BRD4-L and BRD4-S. Notably, it displays differential degradation kinetics, with the short isoform, BRD4-S, showing recovery at later time points. This isoform-specific and time-dependent behavior warrants further investigation to fully understand its therapeutic potential and to optimize dosing strategies. The methodologies and pathway diagrams provided in this guide offer a framework for researchers to effectively study and characterize this and other BRD4-targeting PROTACs.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Downstream Signaling Consequences of BRD4 Degradation by PROTAC BRD4 Degrader-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by PROTAC BRD4 Degrader-17, a potent and selective degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. By inducing the ubiquitination and subsequent proteasomal degradation of BRD4, this proteolysis-targeting chimera (PROTAC) offers a powerful tool to probe the biological functions of BRD4 and presents a promising therapeutic strategy in oncology and other disease areas. This document summarizes the known effects of this compound on cell cycle progression and apoptosis, presents available quantitative data, and provides representative experimental protocols for key assays. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.
Introduction to BRD4 and the PROTAC Approach
BRD4 is a key epigenetic reader that plays a critical role in transcriptional regulation. It binds to acetylated histones on chromatin, recruiting transcriptional machinery to the promoters and enhancers of target genes, including the well-known oncogene MYC. The traditional approach to modulating BRD4 activity has been through small molecule inhibitors that competitively bind to its bromodomains.
PROTACs represent a distinct and often more effective strategy. These heterobifunctional molecules are composed of a ligand that binds to the target protein (BRD4), a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism can lead to a more profound and sustained downstream effect compared to occupancy-driven inhibition.
This compound: Potency and Binding
This compound is a potent degrader of BRD4. Its inhibitory activity against the two bromodomains of BRD4 has been quantified, demonstrating high affinity.
| Parameter | Value |
| IC50 (BRD4, BD1) | 29.54 nM |
| IC50 (BRD4, BD2) | 3.82 nM |
Table 1: In vitro binding affinity of this compound for the bromodomains of BRD4.
Downstream Signaling Pathways
The degradation of BRD4 by this compound initiates a cascade of downstream events, primarily impacting cell cycle regulation and apoptosis.
Impact on Cell Cycle Progression
BRD4 is a key regulator of genes involved in cell cycle progression. Its degradation by this compound leads to a significant attenuation of the G2/M phase of the cell cycle. This is, at least in part, mediated by the downregulation of Cyclin B1, a critical protein for entry into mitosis.
Figure 1: Simplified signaling pathway illustrating G2/M arrest induced by this compound.
Induction of Apoptosis
This compound has been observed to significantly induce apoptosis in the MV-4-11 acute myeloid leukemia cell line.[1] The degradation of BRD4 leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors, ultimately leading to programmed cell death. A key downstream effector of BRD4 is the MYC oncogene, a potent driver of cell proliferation and survival.
Figure 2: Pathway of apoptosis induction via MYC downregulation following BRD4 degradation.
Quantitative Effects of this compound
While detailed quantitative data for this compound is not extensively published, the following represents the available information and expected outcomes based on its mechanism of action.
| Cell Line | Treatment | Effect |
| MV-4-11 | 100 nM, 4 hours | Significant degradation of BRD4 (long and short isoforms) |
| MV-4-11 | Not Specified | Significant attenuation of G2/M progression[1] |
| MV-4-11 | Not Specified | Downregulation of Cyclin B1 expression[1] |
| MV-4-11 | Not Specified | Significant induction of apoptosis[1] |
Table 2: Summary of observed effects of this compound in MV-4-11 cells.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the downstream effects of BRD4 degraders.
Western Blot for BRD4 and Downstream Protein Levels
This protocol describes the detection of BRD4, Cyclin B1, and MYC protein levels in cell lysates following treatment with this compound.
Figure 3: Standard workflow for Western blot analysis.
Detailed Methodology:
-
Cell Culture and Treatment: Plate MV-4-11 cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 1, 10, 100 nM) for different time points (e.g., 4, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD4, Cyclin B1, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Detailed Methodology:
-
Cell Treatment: Treat MV-4-11 cells with this compound as described in the western blot protocol.
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol details the quantification of apoptotic cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Detailed Methodology:
-
Cell Treatment: Treat MV-4-11 cells with this compound as described previously.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a valuable research tool for investigating the cellular consequences of BRD4 degradation. Its ability to induce G2/M cell cycle arrest and apoptosis underscores the therapeutic potential of targeting BRD4 in diseases characterized by uncontrolled cell proliferation. The methodologies and pathways described in this guide provide a framework for further investigation into the nuanced downstream effects of this potent BRD4 degrader. As research in the field of targeted protein degradation continues to evolve, a deeper understanding of the signaling networks modulated by compounds like this compound will be crucial for the development of novel and effective therapies.
References
A Technical Guide to PROTAC BRD4 Degraders in Gene Transcription Regulation
Note on "PROTAC BRD4 Degrader-17": Publicly available scientific literature on a specific molecule designated "this compound" is limited. One source identifies it as compound 13i, a potent degrader of BRD4's bromodomains (BD1 and BD2) that induces apoptosis in MV-4-11 cells[1]. To provide a comprehensive technical guide as requested, this document will focus on the well-characterized and widely studied PROTAC BRD4 degrader, ARV-825 , as a representative example of this class of molecules. ARV-825 is also referred to as "PROTAC BRD4 Degrader-1" in some contexts[2]. The principles, experimental methodologies, and biological effects discussed are broadly applicable to potent BRD4 degraders.
Introduction: PROTAC Technology and the Role of BRD4
Proteolysis Targeting Chimera (PROTAC) technology has emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting protein function, hijacks the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins[3][4][5]. PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase[4][6]. This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome[4][6]. This catalytic mechanism allows for substoichiometric concentrations to elicit a profound and sustained depletion of the target protein[7].
Bromodomain and Extra-Terminal Domain (BET) proteins , particularly BRD4 , are crucial epigenetic readers that play a pivotal role in regulating gene transcription[8][9]. BRD4 binds to acetylated lysine (B10760008) residues on histones and transcription factors, recruiting transcriptional machinery to promoters and enhancers[9][10][11]. It is a master regulator of RNA Polymerase II (Pol II) pause release, a critical step in transcription elongation[10][11]. Due to its role in controlling the expression of key oncogenes like MYC, BRD4 has become a major target in cancer therapy[8][12].
Mechanism of Action: ARV-825-Mediated BRD4 Degradation
ARV-825 is a potent and selective BRD4 degrader[13]. It is a chimeric molecule composed of a ligand for the BET bromodomains (based on the inhibitor OTX015) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker[13][14][15][16].
The mechanism proceeds as follows:
-
Ternary Complex Formation: Inside the cell, ARV-825 simultaneously binds to a BRD4 protein and the CRBN E3 ligase, forming a ternary BRD4-ARV-825-CRBN complex[17].
-
Ubiquitination: The proximity induced by the complex allows the E3 ligase to efficiently transfer ubiquitin molecules to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, which then unfolds and degrades the protein[2].
-
Recycling: ARV-825 is released after degradation and can engage another BRD4 protein, acting catalytically to induce multiple rounds of degradation[4][6].
This process leads to a rapid, efficient, and prolonged degradation of BRD4 protein within the cell[13][16].
Role in Gene Transcription Regulation
By degrading BRD4, ARV-825 profoundly disrupts the transcriptional programs controlled by this epigenetic reader. The most well-documented consequence is the potent suppression of the proto-oncogene MYC[12][18][19][20]. BRD4 is known to occupy super-enhancers that drive high-level transcription of MYC in many cancers[12][19].
The degradation of BRD4 leads to:
-
Displacement from Chromatin: The removal of BRD4 from super-enhancers and promoters of target genes.
-
Transcriptional Repression: A subsequent decrease in the transcription of key oncogenes and pro-survival genes, including MYC and BCL-2[21][22].
-
Cellular Consequences: The downregulation of these critical genes results in cell cycle arrest, typically at the G1 phase, and the induction of apoptosis (programmed cell death) in cancer cells[18][19][23].
ARV-825 has been shown to suppress c-MYC levels and downstream signaling more effectively and for a longer duration than traditional small-molecule BET inhibitors[13][19].
Quantitative Data Presentation
The efficacy of ARV-825 has been quantified across numerous cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for BRD4 protein levels[24][25].
Table 1: Cell Viability (IC50) of ARV-825 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
|---|---|---|---|
| IMR-32 | Neuroblastoma | 7.024 | 72h[18] |
| SH-SY5Y | Neuroblastoma | 53.71 | 72h[18] |
| SK-N-SH | Neuroblastoma | 146.9 | 72h[18] |
| SK-N-BE(2) | Neuroblastoma | 232.8 | 72h[18] |
| MGC803 | Gastric Cancer | < 100 | 72h[14][23] |
| HGC27 | Gastric Cancer | < 100 | 72h[14][23] |
| TPC-1 | Thyroid Carcinoma | ~25-250 | 48-96h[14][15] |
| MOLM-13 | Acute Myeloid Leukemia | ~2-50 | 72h[21] |
| T-ALL Lines | T-cell ALL | < 50 | 72h[22] |
Table 2: Protein Degradation (DC50) of ARV-825
| Target Protein | Cell Line | DC50 (nM) | Reference |
|---|---|---|---|
| BRD4 | Burkitt's Lymphoma (e.g., NAMALWA) | < 1 | [13][25] |
| BRD4 | 22RV1 (Prostate Cancer) | 0.57 |[25] |
Experimental Protocols
The characterization of ARV-825 involves a suite of standard molecular and cellular biology techniques[24].
Western Blotting for Protein Degradation
Objective: To qualitatively and quantitatively measure the degradation of BRD4 and downstream proteins like c-MYC following ARV-825 treatment[17][24].
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., gastric cancer or neuroblastoma cell lines) in 6-well plates. Allow them to adhere overnight. Treat cells with a dose-range of ARV-825 (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 24 hours)[18][23][24].
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors[23][24].
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay[24].
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-15% Tris-glycine polyacrylamide gel[15][24].
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane[15][24].
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding[24].
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin)[24].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody[15][24].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[15][24].
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control to determine the relative protein levels[19][24].
Cell Viability Assay (CCK-8 / MTT)
Objective: To determine the cytotoxic effect of ARV-825 on cell proliferation and to calculate the IC50 value[14][18][24].
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1-2 x 10⁴ cells per well and allow them to attach overnight[15][18].
-
Drug Treatment: Treat the cells with a serial dilution of ARV-825 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO)[24].
-
Incubation: Incubate the plates for a specified duration, typically 72 hours, at 37°C in a 5% CO₂ incubator[15][18][24].
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well[14][15].
-
Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan[14][15]. For MTT, the medium is then removed and DMSO is added to dissolve the formazan (B1609692) crystals[14].
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or ~570 nm for MTT using a microplate reader[14][18].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism)[15][18].
Quantitative Real-Time PCR (RT-qPCR)
Objective: To measure the relative mRNA expression levels of BRD4 target genes, such as MYC, following ARV-825 treatment[18][26].
Methodology:
-
Cell Treatment: Treat cells with ARV-825 as described for the Western Blot protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit[26].
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based detection kit, the synthesized cDNA, and primers specific for the target gene (MYC) and a housekeeping gene (e.g., GAPDH or 18S) for normalization[18][26].
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA expression of the target gene in treated samples relative to the vehicle control[12][18].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 13. axonmedchem.com [axonmedchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. e-century.us [e-century.us]
The Pro-Apoptotic Power of PROTAC BRD4 Degraders in Oncology
A Technical Guide to Understanding the Mechanism of Action and Experimental Evaluation of BRD4 Degradation-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of pathogenic proteins. Within this class of molecules, BRD4 degraders have emerged as a promising strategy for cancer therapy. Bromodomain and Extra-Terminal (BET) protein BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-MYC. Its degradation via a PROTAC molecule disrupts these oncogenic signaling pathways, leading to cell cycle arrest and, critically, apoptosis.
This technical guide provides an in-depth overview of the mechanism by which PROTAC BRD4 degraders induce apoptosis in cancer cells. While the specific molecule "PROTAC BRD4 Degrader-17" is noted for its pro-apoptotic effects in MV-4-11 cells, the broader and more extensively characterized pan-BET degrader, ARV-771, will be used as a primary exemplar throughout this document to provide a comprehensive understanding of this class of compounds. This guide details the signaling pathways involved, presents quantitative data on their efficacy, and provides detailed protocols for the key experiments used to evaluate their apoptotic effects.
Mechanism of Action: From BRD4 Degradation to Apoptosis
PROTAC BRD4 degraders are heterobifunctional molecules composed of a ligand that binds to BRD4, a second ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL), and a linker connecting the two. This ternary complex formation brings the E3 ligase into close proximity with BRD4, facilitating its polyubiquitination and subsequent degradation by the 26S proteasome.
The degradation of BRD4 has profound downstream consequences that converge to induce apoptosis:
-
Suppression of c-MYC: BRD4 is a key transcriptional coactivator of the c-MYC oncogene. Degradation of BRD4 leads to a rapid and sustained downregulation of c-MYC transcription and protein levels.[1][2][3] c-MYC is a master regulator of cell proliferation and survival; its suppression is a primary driver of the anti-cancer effects of BRD4 degraders.
-
Modulation of Anti-Apoptotic BCL-2 Family Proteins: The degradation of BRD4 and subsequent reduction in c-MYC activity leads to the transcriptional repression of anti-apoptotic proteins, such as BCL-2 and BCL-XL.[4] These proteins normally function to sequester pro-apoptotic proteins (BAX and BAK), thereby preventing the permeabilization of the mitochondrial outer membrane.
-
Initiation of the Intrinsic Apoptotic Pathway: The downregulation of BCL-2 and BCL-XL frees pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm.
-
Caspase Cascade Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated effector caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis.[1]
The following diagram illustrates this signaling cascade:
Quantitative Data on Apoptotic Induction
The efficacy of PROTAC BRD4 degraders in inducing apoptosis has been quantified across various cancer cell lines. The data presented below is for the exemplar molecule ARV-771.
Table 1: In Vitro Efficacy of ARV-771 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Apoptosis | Significantly induced | |
| 22Rv1 | Castration-Resistant Prostate Cancer | IC50 (Proliferation, 72h) | < 1 nM | [1] |
| DC50 (BRD4 Degradation) | < 5 nM | [3] | ||
| Caspase 3/7 Activation | Significant increase at 10-100 nM | [1] | ||
| VCaP | Castration-Resistant Prostate Cancer | IC50 (Proliferation, 72h) | ~5 nM | [1] |
| DC50 (BRD4 Degradation) | < 5 nM | [3] | ||
| LnCaP95 | Castration-Resistant Prostate Cancer | IC50 (Proliferation, 72h) | ~10 nM | [1] |
| HepG2 | Hepatocellular Carcinoma | IC50 (Viability, 48h) | ~0.25 µM | [5] |
| Apoptosis | Significant induction at 0.5-2 µM | [5] | ||
| Hep3B | Hepatocellular Carcinoma | IC50 (Viability, 48h) | ~0.25 µM | [5] |
| Apoptosis | Significant induction at 0.5-2 µM | [5] |
Table 2: Effect of ARV-771 on Key Apoptotic and Regulatory Proteins
| Protein Target | Cell Line | Treatment | Effect | Reference |
| BRD2, BRD3, BRD4 | 22Rv1, VCaP | 16h treatment | Potent degradation (DC50 < 5 nM) | [3] |
| c-MYC | 22Rv1 | 16h treatment | Suppression (IC50 < 1 nM) | [3] |
| Cleaved PARP | 22Rv1 | 24h treatment | Significant increase | [1] |
| BCL-2 | HepG2, Hep3B | 24h treatment (0.5-2 µM) | Reduced expression | [5] |
| BCL-XL | HepG2, Hep3B | 24h treatment (0.5-2 µM) | Reduced expression | [5] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for assessing the pro-apoptotic effects of PROTAC BRD4 degraders. Specific details may require optimization based on the cell line and experimental setup.
General Experimental Workflow
Cell Viability Assay (e.g., MTS/CellTiter-Glo®)
-
Objective: To determine the concentration of the PROTAC degrader that inhibits cell proliferation by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear or white-walled plates
-
PROTAC BRD4 degrader stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the PROTAC degrader in complete medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for a specified time (e.g., 72 hours) at 37°C, 5% CO2.
-
For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure absorbance at 490 nm.
-
For CellTiter-Glo®, add 100 µL of reagent to each well, mix on an orbital shaker for 2 minutes, incubate at room temperature for 10 minutes, and measure luminescence.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Flow Cytometry
-
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the PROTAC degrader for the desired time (e.g., 24-48 hours).
-
Harvest cells (including any floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Use unstained, Annexin V only, and PI only controls for compensation and gating.
-
Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
-
Objective: To measure the activity of effector caspases 3 and 7, a key indicator of apoptosis execution.
-
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a white-walled 96-well plate and treat with the PROTAC degrader for the desired time (e.g., 24 hours).[5]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., BRD4, c-MYC, BCL-2, cleaved PARP).
-
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-BCL-2, anti-PARP that detects full-length and cleaved forms)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The appearance of the 89 kDa cleaved PARP fragment is a strong indicator of apoptosis.[7][8]
-
Conclusion
PROTAC BRD4 degraders, exemplified by ARV-771 and including compounds like this compound, are potent inducers of apoptosis in a variety of cancer models. By hijacking the cell's ubiquitin-proteasome system to eliminate BRD4, these molecules effectively shut down the expression of critical oncogenes like c-MYC and downregulate anti-apoptotic proteins such as BCL-2 and BCL-XL. This dual action robustly triggers the intrinsic apoptotic pathway, leading to caspase activation and cancer cell death. The experimental protocols detailed herein provide a comprehensive framework for researchers to investigate and quantify the pro-apoptotic efficacy of this promising class of therapeutic agents. The continued development and evaluation of BRD4-targeting PROTACs hold significant promise for advancing cancer treatment.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to PROTAC BRD4 Degrader-17 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic target in AML is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which plays a crucial role in regulating the transcription of oncogenes such as c-MYC. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific proteins via the ubiquitin-proteasome system. This guide focuses on PROTAC BRD4 Degrader-17, a specific BRD4-targeting PROTAC, and its relevance in AML research, with comparative data from the well-characterized BRD4 degrader, ARV-825.
This compound, also identified as compound 13i, is a potent and specific degrader of the BRD4 protein.[1] This technical document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for its investigation in the context of AML.
Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to the BRD4 protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. Unlike traditional small-molecule inhibitors that only block the protein's function, PROTACs lead to the elimination of the target protein, which can result in a more profound and sustained downstream effect. The degradation of BRD4 disrupts its role as a transcriptional co-activator, leading to the downregulation of key oncogenes, most notably c-MYC, which is critical for the proliferation and survival of AML cells.[2][3]
References
Methodological & Application
Application Notes and Protocols for PROTAC BRD4 Degrader-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted therapy, shifting the paradigm from protein inhibition to induced protein degradation. PROTAC BRD4 Degrader-17 is a heterobifunctional molecule designed to specifically target Bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a key epigenetic reader and transcriptional regulator, playing a critical role in the expression of oncogenes such as c-Myc.[1][2] By hijacking the cell's natural ubiquitin-proteasome system, this compound offers a potent and sustained method for downregulating BRD4 and its associated oncogenic signaling pathways.[1][3]
These application notes provide detailed protocols for the treatment of cell cultures with this compound and subsequent analysis of its biological effects.
Mechanism of Action
This compound functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.[1][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule is then released to catalyze further degradation of other BRD4 proteins.[3] This event-driven pharmacology leads to a profound and durable suppression of downstream targets like c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other representative BRD4 degraders.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (BD1) | 29.54 nM | N/A | [5] |
| IC50 (BD2) | 3.82 nM | N/A | [5] |
Table 2: Comparative Efficacy of BRD4 Degraders
| Compound | DC50 | Cell Line | Reference |
| QCA570 | ~1 nM | Bladder Cancer Cells | [6] |
| dBET6 | 2.332e-008 M | HepG2 | [7] |
| ARV-825 | Varies by cell line | Multiple | [8] |
Experimental Protocols
The following protocols provide a framework for treating cells with this compound and assessing its effects.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231, THP-1, MV4-11)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (6-well, 12-well, or 96-well depending on the downstream assay)
Procedure:
-
Cell Seeding: Seed cells in the appropriate multi-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A common starting concentration range is 1 nM to 10 µM.[2] Also prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period. For degradation studies, time points between 1 and 24 hours are common.[4] For cell viability assays, longer incubation times of 48 to 72 hours are typical.[5]
Protocol 2: Western Blotting for BRD4 and c-Myc Degradation
This protocol is for assessing the degradation of BRD4 and the downstream target c-Myc.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[1][2]
-
Analysis: Quantify the band intensities and normalize the BRD4 and c-Myc signals to the loading control.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
MTT solution or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[9]
Procedure (CellTiter-Glo® Assay):
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[5]
Protocol 4: Quantitative PCR (qPCR) for c-Myc mRNA Levels
This protocol is to determine if the reduction in c-Myc protein is due to transcriptional downregulation.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for c-Myc and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, primers for c-Myc and a reference gene, and a qPCR master mix.
-
Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the reference gene.[10]
Controls
For robust and reliable results, the following controls should be included in your experiments:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the PROTAC.[1]
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC to confirm that protein loss is due to proteasomal degradation.[6]
-
Negative Control PROTAC (Optional): An inactive analog of the PROTAC that cannot bind to the E3 ligase or the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of PROTAC BRD4 Degrader-17 for MV-4-11 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PROTAC® BRD4 Degrader-17 is a potent and selective degrader of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the regulation of oncogenes such as c-MYC, making it a prime therapeutic target in various cancers, including Acute Myeloid Leukemia (AML). The MV-4-11 cell line, derived from a patient with B-myelomonocytic leukemia, is a widely used model for AML research.[1][2] This document provides detailed protocols to determine the optimal concentration of PROTAC® BRD4 Degrader-17 for inducing BRD4 degradation and apoptosis in MV-4-11 cells.
PROTAC® BRD4 Degrader-17 functions as a heterobifunctional molecule that recruits BRD4 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.[3][4][5] This event-driven mechanism of action can offer advantages over traditional occupancy-based inhibitors, including increased potency and a more sustained duration of effect.[4] Published data indicates that PROTAC® BRD4 Degrader-17 significantly induces BRD4 degradation and apoptosis in MV-4-11 cells at a concentration of 100 nM.[6] However, for robust experimental design, it is crucial to perform a dose-response analysis to determine the optimal concentration for specific research questions.
Data Presentation
To determine the optimal concentration of PROTAC® BRD4 Degrader-17, a dose-response study should be conducted. The following tables provide a template for summarizing the quantitative data obtained from such experiments.
Table 1: Dose-Response of PROTAC® BRD4 Degrader-17 on BRD4 Protein Degradation in MV-4-11 Cells
| Concentration (nM) | % BRD4 Degradation (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 0 | 0 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| 1000 |
Note: Data to be filled in by the researcher based on Western Blot analysis.
Table 2: Dose-Response of PROTAC® BRD4 Degrader-17 on MV-4-11 Cell Viability
| Concentration (nM) | % Cell Viability (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 0 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| 1000 |
Note: Data to be filled in by the researcher based on a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
Table 3: Apoptosis Induction by PROTAC® BRD4 Degrader-17 in MV-4-11 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | ||
| PROTAC® BRD4 Degrader-17 (e.g., 100 nM) | ||
| Staurosporine (Positive Control) |
Note: Data to be filled in by the researcher based on Flow Cytometry analysis.
Experimental Protocols
MV-4-11 Cell Culture
MV-4-11 cells are grown in suspension.[2][7]
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[7]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Density: Keep the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[2][7]
-
Subculturing: Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at a concentration of 1-2 x 10^5 viable cells/mL.[7]
Protocol for Determining Dose-Response of BRD4 Degradation (Western Blot)
This protocol allows for the quantification of BRD4 protein levels following treatment with PROTAC® BRD4 Degrader-17.
a. Cell Treatment:
-
Seed MV-4-11 cells in a multi-well plate at a density of 5 x 10^5 cells/mL.
-
Prepare serial dilutions of PROTAC® BRD4 Degrader-17 in complete culture medium to achieve the final desired concentrations (e.g., 1 nM to 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Add the diluted degrader or vehicle to the cells and incubate for a predetermined time (e.g., 16-24 hours).
b. Cell Lysis:
-
After incubation, transfer the cell suspension to centrifuge tubes.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[10]
d. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[10]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
e. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the degrader concentration to determine the DC50 value.
Protocol for Determining Cell Viability (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12]
-
Seed MV-4-11 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of PROTAC® BRD4 Degrader-17 and add them to the wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.
Protocol for Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14][15][16]
-
Seed MV-4-11 cells and treat with the desired concentration of PROTAC® BRD4 Degrader-17 (e.g., 100 nM) and controls for a specified time (e.g., 48 hours).
-
Collect the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Mechanism of PROTAC® BRD4 Degrader-17 action.
Caption: Workflow for determining the optimal concentration.
Caption: Simplified BRD4 downstream signaling pathway in AML.
References
- 1. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 2. MV4-11 Cells [cytion.com]
- 3. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elabscience.com [elabscience.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
Determining Optimal Incubation Time for Maximal BRD4 Degradation by PROTAC BRD4 Degrader-17
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for determining the optimal incubation time for maximal protein degradation of Bromodomain-containing protein 4 (BRD4) using "PROTAC BRD4 Degrader-17". This potent proteolysis-targeting chimera (PROTAC) efficiently induces the degradation of BRD4, a key epigenetic reader and transcriptional regulator implicated in various cancers. These guidelines offer experimental workflows, data interpretation, and visualization of the underlying signaling pathways to assist researchers in effectively utilizing this compound.
Introduction
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively target BRD4 for degradation. It consists of a ligand that binds to the BRD4 protein and another ligand that recruits an E3 ubiquitin ligase, bringing the two in close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome. The degradation of BRD4 results in the downregulation of its target genes, including the c-MYC oncogene, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Determining the precise incubation time for maximal degradation is crucial for accurate experimental design and interpretation of downstream functional effects.
Quantitative Data Summary
Based on available data, this compound induces significant degradation of both the long (BRD4L) and short (BRD4S) isoforms of BRD4. The maximal degradation appears to occur at earlier time points, with potential for protein recovery at later stages.
| Cell Line | Concentration | Incubation Time | Result |
| MV-4-11 | 100 nM | 4 hours | Significant degradation of BRD4L and BRD4S |
| MV-4-11 | 100 nM | 24 hours | Recovery of BRD4S observed |
Table 1: Summary of BRD4 degradation with this compound.[3]
Signaling Pathway and Mechanism of Action
BRD4 is a critical regulator of gene expression, particularly for genes involved in cell cycle progression and oncogenesis.[4][5] It binds to acetylated histones at enhancers and promoters, recruiting transcriptional machinery to activate gene expression.[6] this compound leverages the ubiquitin-proteasome pathway to eliminate BRD4, thereby inhibiting its downstream signaling.
Caption: Mechanism of this compound action.
Experimental Protocols
To determine the optimal incubation time for maximal BRD4 degradation, a time-course experiment followed by Western blot analysis is the standard method.
Experimental Workflow
Caption: Western blot workflow for time-course analysis.
Detailed Protocol: Western Blotting for BRD4 Degradation
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., MV-4-11, a human leukemia cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with 100 nM of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
2. Cell Lysis and Protein Quantification:
-
After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 signal to the loading control and calculate the percentage of BRD4 remaining relative to the vehicle control at each time point. The time point with the lowest percentage of remaining BRD4 corresponds to the maximal degradation.
Conclusion
To determine the maximal degradation of BRD4 by this compound, a time-course experiment is essential. Current data suggests that significant degradation occurs as early as 4 hours. Researchers should perform a detailed time-course analysis in their specific cell line of interest to precisely identify the optimal incubation time for their experimental needs. The provided protocols and diagrams serve as a comprehensive guide for these studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for BRD4 Degradation by PROTAC BRD4 Degrader-17
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the degradation of Bromodomain-containing protein 4 (BRD4) induced by PROTAC BRD4 Degrader-17 using Western blot analysis.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. This compound is a chemical probe that selectively targets BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a critical epigenetic reader that plays a key role in the regulation of oncogenes such as c-Myc, making it a significant target in cancer therapy.[1]
This compound facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase.[1][2] This proximity triggers the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1][2][3] This degradation leads to the downregulation of BRD4 target genes, ultimately inhibiting cell proliferation.[1][2] Western blotting is a fundamental technique to confirm and quantify the degradation of BRD4 following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot protocol.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Caption: Workflow for Western blot analysis of BRD4 degradation.
Experimental Protocols
This section provides a detailed step-by-step protocol for the Western blot analysis of BRD4 degradation.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line | Human cancer cell line expressing BRD4 (e.g., MV-4-11, THP-1, MDA-MB-231, HeLa)[1][4] |
| This compound | Stock solution in DMSO |
| Control Compounds | DMSO (vehicle control), non-degrading BRD4 inhibitor (e.g., JQ1) |
| Cell Culture Medium | RPMI-1640 or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin |
| Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors[1] |
| Protein Assay Kit | BCA or Bradford assay[1] |
| SDS-PAGE Gels | Precast or hand-cast polyacrylamide gels |
| Transfer Buffer | Tris-Glycine buffer with 20% methanol |
| Membranes | PVDF or nitrocellulose membranes[1] |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)[1] |
| Primary Antibodies | Rabbit anti-BRD4 antibody, Loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-α-tubulin)[1] |
| Secondary Antibodies | HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG[1] |
| Chemiluminescent Substrate | ECL substrate[1] |
Step-by-Step Procedure
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[1]
-
Include DMSO as a vehicle control and a non-degrading BRD4 inhibitor as a negative control.[1]
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[1]
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.[1]
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary anti-BRD4 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control (e.g., GAPDH or α-tubulin).
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table for clear comparison.
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized BRD4 Expression (%) |
| Vehicle Control (DMSO) | 0 | 24 | 100 |
| This compound | 10 | 24 | |
| This compound | 50 | 24 | |
| This compound | 100 | 24 | |
| This compound | 500 | 24 | |
| This compound | 1000 | 24 | |
| Negative Control (JQ1) | 1000 | 24 |
Note: The table should be populated with the mean and standard deviation from at least three independent experiments.
References
Application Notes and Protocols for Dose-Response Experiment using PROTAC BRD4 Degrader-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] PROTAC BRD4 Degrader-17 is a heterobifunctional molecule designed to selectively target Bromodomain-containing protein 4 (BRD4) for ubiquitination and subsequent degradation by the proteasome.[3][4] BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy.[5][6] The degradation of BRD4 leads to the downregulation of its target genes, ultimately resulting in anti-proliferative effects in cancer cells.[3][7]
This document provides a detailed guide for performing a dose-response experiment to characterize the activity of this compound. The protocols herein describe methods to determine key parameters of PROTAC efficacy: the half-maximal degradation concentration (DC₅₀) and the half-maximal inhibitory concentration (IC₅₀) for cell viability.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][8] The molecule consists of three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[1][3] By simultaneously binding to both BRD4 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex.[8] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome.[3]
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Data Presentation
The following tables summarize hypothetical quantitative data for the activity of this compound in various cancer cell lines.
Table 1: Degradation Activity of this compound
| Cell Line | Cancer Type | BRD4 Status | DC₅₀ (nM) | Dₘₐₓ (%) |
| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | 8.3 | >90 |
| MDA-MB-231 | Breast Cancer | Wild-Type | 50 | ~85 |
| HeLa | Cervical Cancer | Wild-Type | 100 | ~80 |
Note: DC₅₀ (half-maximal degradation concentration) is the concentration of the PROTAC that induces 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation observed.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 15 |
| MDA-MB-231 | Breast Cancer | 85 |
| HeLa | Cervical Cancer | 150 |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of the PROTAC that inhibits cell proliferation by 50%.
Experimental Protocols
Protocol 1: Determination of DC₅₀ and Dₘₐₓ by Western Blot
This protocol details the steps for quantifying the levels of BRD4 protein following treatment with this compound.[3]
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., MV-4-11, MDA-MB-231, HeLa)[3]
-
This compound stock solution in DMSO
-
Control Compounds: DMSO (vehicle control), non-degrading BRD4 inhibitor (e.g., JQ1)[3]
-
Cell Culture Medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)[9]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Caption: Workflow for Western blot analysis of BRD4 degradation.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).[3][10]
-
Include DMSO as a vehicle control and a non-degrading BRD4 inhibitor as a negative control.[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[3]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (anti-BRD4 and anti-loading control) diluted in blocking buffer overnight at 4°C.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[11]
-
Protocol 2: Determination of IC₅₀ by Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for assessing the effect of this compound on cell proliferation and determining the IC₅₀ value using the CellTiter-Glo® Luminescent Cell Viability Assay.[12][13] This assay measures ATP levels, which are indicative of metabolically active, viable cells.[12][14]
Materials and Reagents:
-
Human cancer cell line
-
This compound stock solution in DMSO
-
Cell Culture Medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[12]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[11]
-
Add the medium containing the different concentrations of the PROTAC to the experimental wells.
-
Include a vehicle control (medium with the same final concentration of DMSO).[11]
-
Incubate the plate for the desired period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µl of reagent to 100 µl of medium).[14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.[13]
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC₅₀ value.[11]
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. Protein Degradation and PROTACs [promega.sg]
- 9. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
Measuring the Degradation Potency (DC50) of PROTAC BRD4 Degrader-17: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal degradation concentration (DC50) of "PROTAC BRD4 Degrader-17," a potent bivalent chemical degrader targeting the epigenetic reader protein BRD4. The following protocols and application notes are intended to guide researchers in accurately quantifying the degradation efficiency of this PROTAC, a critical parameter in its preclinical evaluation.
Introduction to this compound and DC50
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that play a crucial role in transcriptional regulation.[1][2][3] Its involvement in the expression of key oncogenes, such as c-MYC, has made it a significant target in cancer therapy.[4]
Unlike traditional small molecule inhibitors that merely block the function of a protein, PROTACs facilitate its complete removal from the cell.[4] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4][5][6] A PROTAC molecule consists of a ligand that binds to the target protein (BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
The DC50 (half-maximal degradation concentration) is a key metric for evaluating PROTAC efficacy. It represents the concentration of the PROTAC required to degrade 50% of the target protein in a given cell line and time point.[7] A lower DC50 value indicates a more potent degrader.
Signaling Pathway of BRD4 and PROTAC-Mediated Degradation
BRD4 acts as a scaffold protein that binds to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of target genes.[1][2] Its degradation by this compound disrupts these processes, leading to the downregulation of key pro-proliferative and anti-apoptotic genes.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Workflow for DC50 Determination
The following diagram outlines the general workflow for determining the DC50 of this compound.
Caption: Workflow for determining the DC50 of a PROTAC.
Detailed Experimental Protocol
This protocol details the steps for treating a relevant cell line with this compound and quantifying BRD4 protein levels to determine the DC50 value. The acute myeloid leukemia cell line MV-4-11 is suggested as it has been shown to be sensitive to BRD4 degradation.[8]
Materials and Reagents
-
Cell Line: MV-4-11 (or other relevant cancer cell line)
-
PROTAC: this compound (stock solution in DMSO)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA Protein Assay Kit
-
SDS-PAGE Gels
-
Transfer Buffer
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence detector
Procedure
-
Cell Culture and Seeding:
-
Culture MV-4-11 cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time point (e.g., 4, 8, 16, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary anti-GAPDH antibody as a loading control, followed by the corresponding secondary antibody, or strip and re-probe the membrane.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Data Analysis and DC50 Calculation:
-
Quantify the band intensities for BRD4 and the loading control (e.g., GAPDH) using densitometry software.
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Calculate the percentage of BRD4 remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining BRD4 against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 value.
-
Data Presentation
The quantitative data obtained from the DC50 determination experiments should be summarized in a clear and structured table for easy comparison.
| Parameter | Description | Example Value |
| Cell Line | The cellular context for the experiment. | MV-4-11 |
| Treatment Time | The duration of PROTAC exposure. | 24 hours |
| DC50 | The concentration of this compound that results in 50% degradation of BRD4. | To be determined |
| Dmax | The maximum percentage of BRD4 degradation achieved. | To be determined |
| Assay Method | The technique used to quantify protein levels. | Western Blot |
| Loading Control | The protein used for normalization. | GAPDH |
Conclusion
This application note provides a comprehensive protocol for the determination of the DC50 of this compound. Accurate and reproducible measurement of this parameter is essential for the characterization and advancement of this promising therapeutic agent. By following these detailed procedures, researchers can reliably assess the degradation potency of this compound and compare its efficacy with other BRD4-targeting compounds.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PROTAC BRD4 Degrader-17 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. PROTAC BRD4 Degrader-17 is a potent, small molecule that selectively targets the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation. BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes such as c-MYC, making it a compelling target in oncology. These application notes provide a comprehensive guide for the utilization of this compound in preclinical in vivo xenograft models, covering its mechanism of action, protocols for efficacy studies, and data presentation.
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to the BRD4 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including c-MYC, which in turn inhibits cancer cell proliferation and induces apoptosis.
Caption: Mechanism of this compound action.
Signaling Pathway
BRD4 acts as a scaffold protein at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes. Degradation of BRD4 by this compound disrupts this process, leading to the suppression of downstream signaling pathways critical for tumor growth and survival.
Caption: Downstream effects of BRD4 degradation.
Quantitative Data
While specific in vivo xenograft data for this compound is not yet publicly available, the following tables summarize its in vitro activity and provide a template for recording in vivo data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| IC50 (BRD4 BD1) | - | 29.54 nM[1] |
| IC50 (BRD4 BD2) | - | 3.82 nM[1] |
| Cellular Effect | MV-4-11 | Attenuates G2/M progression[1] |
| Cellular Effect | MV-4-11 | Induces apoptosis[1] |
Table 2: Example In Vivo Efficacy Data for a BRD4 Degrader (Template)
| Animal Model | Cell Line | Dosage and Administration | Tumor Growth Inhibition (TGI) | Observations |
| Nude Mice | MV-4-11 | e.g., 50 mg/kg, i.p., daily | ||
| NOD/SCID Mice | (Patient-Derived Xenograft) |
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Cancer cell line (e.g., MV-4-11, human acute myeloid leukemia)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in sterile PBS or serum-free media at a concentration of 1 x 107 cells/mL.
-
For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a mean volume of 100-200 mm3.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the formulation of this compound in the appropriate vehicle.
-
Administer the degrader and vehicle to the respective groups according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BRD4 levels, immunohistochemistry).
-
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
This compound is a promising therapeutic agent that warrants further investigation in in vivo cancer models. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute robust preclinical studies to evaluate its efficacy. Careful optimization of experimental parameters will be crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Preclinical Animal Studies with PROTAC BRD4 Degrader-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI.
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes such as c-Myc. Its overexpression is implicated in a variety of cancers, making it a compelling therapeutic target. PROTAC BRD4 Degrader-17 (also known as compound 13i) is a potent degrader of BRD4 with IC50 values of 29.54 nM for the first bromodomain (BD1) and 3.82 nM for the second bromodomain (BD2).[1] In vitro studies have demonstrated that it significantly induces apoptosis in MV-4-11 cells and attenuates G2/M progression.[1]
This document provides detailed application notes and generalized protocols for the preparation and execution of preclinical animal studies with this compound.
Disclaimer: Specific in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for this compound is not extensively available in the public domain. The following protocols and data are based on established methodologies for similar well-characterized BRD4 PROTACs, such as MZ1 and ARV-825, and should be adapted and optimized for the specific properties of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (BRD4 BD1) | 29.54 nM | N/A | [1] |
| IC50 (BRD4 BD2) | 3.82 nM | N/A | [1] |
| Apoptosis Induction | Significant | MV-4-11 | [1] |
| Cell Cycle Arrest | G2/M | MV-4-11 | [1] |
Table 2: Representative In Vivo Efficacy of BRD4 PROTACs in Xenograft Models
| PROTAC | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-825 | T-ALL Xenograft | Not Specified | Significant reduction in tumor growth | [2] |
| MZ1 | JQ1-resistant TNBC | Not Specified | Strong inhibitory effect on tumor growth | [3] |
| QCA570 | Bladder Cancer | Not Specified | Significant suppression of tumor growth |
Signaling Pathway and Mechanism of Action
BRD4 plays a pivotal role in transcriptional regulation by binding to acetylated histones at super-enhancers and promoters, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes. The degradation of BRD4 by a PROTAC disrupts these processes, leading to the downregulation of oncogenic signaling pathways.
Caption: BRD4 signaling pathway and the mechanism of action of this compound.
Caption: General mechanism of action for a BRD4 PROTAC degrader.
Experimental Protocols
Formulation and Administration
The physicochemical properties of PROTACs, such as poor aqueous solubility, often present challenges for in vivo delivery. Therefore, appropriate formulation is critical.
Objective: To prepare a stable and homogenous formulation of this compound suitable for administration in animal models.
Materials:
-
This compound
-
Vehicle components (select based on solubility and tolerability studies):
-
For Oral (p.o.) Administration: 0.5% (w/v) Methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
-
For Intraperitoneal (i.p.) Injection: A solution containing DMSO, PEG300, and saline (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
-
Sterile tubes and syringes
-
Sonicator/Vortex
Protocol:
-
Solubility Testing: Before preparing the final formulation, determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Vehicle Preparation:
-
For Oral Formulation:
-
Slowly add methylcellulose to sterile water while stirring to avoid clumping.
-
Once the methylcellulose is fully dissolved, add Tween 80 and mix thoroughly.
-
-
For i.p. Formulation:
-
Mix the required volumes of DMSO, PEG300, and saline.
-
-
-
PROTAC Formulation:
-
Weigh the required amount of this compound.
-
If using a co-solvent like DMSO, first dissolve the PROTAC in the DMSO.
-
Gradually add the remaining vehicle components to the dissolved PROTAC while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Visually inspect the formulation for any precipitation.
-
-
Administration:
-
Oral Gavage (p.o.): Administer the formulation using a suitable gavage needle. The volume is typically 5-10 mL/kg for mice.
-
Intraperitoneal Injection (i.p.): Inject the solution into the peritoneal cavity. The volume is typically 5-10 mL/kg for mice.
-
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).
Animal Model:
-
Species: Male CD-1 or BALB/c mice
-
Age: 6-8 weeks
-
Group size: 3-4 mice per time point
Protocol:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or i.p. injection).
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
"PROTAC BRD4 Degrader-17" solubility in DMSO and cell culture media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC BRD4 Degrader-17 is a potent and selective degrader of the BET (Bromodomain and Extra-Terminal) family protein BRD4, which is a key regulator of oncogene expression, including c-Myc.[1][2] This document provides detailed information on the solubility of this compound in DMSO and cell culture media, along with protocols for its application in cell-based assays.
Physicochemical Properties and Solubility
Data Presentation: Solubility of BRD4 PROTACs
The following tables summarize the solubility of well-characterized BRD4 degraders in DMSO and aqueous solutions. This information can be used to estimate the solubility of this compound and to guide the preparation of stock and working solutions.
| Compound Name | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| dBET1 | DMSO | 100 | 127.34 | [4] |
| Ethanol | 39 | 49.66 | [4] | |
| Water | <1 | - | [4] | |
| DMSO | ~25 | ~31.83 | [5] | |
| Ethanol | ~5 | ~6.37 | [5] | |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 | ~0.20 | [5] | |
| ARV-825 | DMSO | ~1 | ~1.08 | [6] |
| Dimethyl formamide | ~15 | ~16.24 | [6] | |
| DMSO | ≥ 50 | ≥ 54.15 | [7] | |
| dBET23 | DMSO | 110 | 124.24 | [8] |
| PROTAC BRD4 Degrader-11 | DMSO | 100 | 77.37 | [9] |
Key Takeaways on Solubility:
-
DMSO is the recommended solvent for preparing high-concentration stock solutions of BRD4 PROTACs. [5][6][7]
-
Aqueous solubility is generally poor, which is a common characteristic of PROTACs due to their high molecular weight and lipophilicity.[3][10]
-
For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid cytotoxicity.[11][12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can then be serially diluted for various in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the specific batch of the PROTAC is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be necessary to aid dissolution.[8][9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[11]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture media for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock to the media and mix immediately to prevent precipitation.[13]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤0.5%).[11][12] A vehicle control (media with the same final concentration of DMSO) should always be included in the experiment.[11]
-
Cell Treatment: Add the final working solutions to your cell cultures and incubate for the desired time.
Mandatory Visualizations
Diagram 1: BRD4 Degradation Signaling Pathway
Caption: Mechanism of action for this compound.
Diagram 2: Experimental Workflow for Cell-Based Assays
Caption: Workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
"PROTAC BRD4 Degrader-17" long-term storage and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 Degrader-17 is a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of gene expression implicated in various cancers.[1][2][3][4] As a proteolysis-targeting chimera (PROTAC), it functions by recruiting BRD4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7] The effective use of this compound in research and development settings is critically dependent on its proper handling, storage, and a thorough understanding of its stability profile. These application notes provide detailed guidelines and protocols to ensure the integrity and optimal performance of this compound.
Data Presentation: Storage and Stability
Proper storage is essential to prevent degradation and maintain the biological activity of this compound. While specific long-term stability data for this particular degrader is not extensively published, the following recommendations are based on general guidelines for similar PROTAC molecules.[8][9][10]
| Form | Storage Temperature | Recommended Duration | Key Recommendations |
| Solid (Lyophilized Powder) | -20°C | Up to 2 years[10] | Store in a tightly sealed, light-protected container. Minimize exposure to moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[8][9] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[8][9] | Suitable for short-term storage. Aliquoting is still highly recommended. |
| Aqueous Solution (Assay Dependent) | 4°C | Up to 2 weeks (in DMSO)[10] | Prepare fresh for each experiment whenever possible. Stability in aqueous buffers is significantly lower than in DMSO and is highly dependent on the buffer composition and pH. Avoid prolonged storage in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to warm to room temperature for at least 15-20 minutes before opening.
-
Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of Long-Term Stability by HPLC-MS
Objective: To evaluate the chemical stability of this compound under various storage conditions over time.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC-MS system equipped with a C18 column
Procedure:
-
Initial Analysis (T=0):
-
Dilute the freshly prepared stock solution to a suitable concentration (e.g., 10 µM) in a 50:50 mixture of ACN and water.
-
Inject a defined volume onto the HPLC-MS system.
-
Obtain the initial chromatogram and mass spectrum. The peak area and purity at T=0 will serve as the baseline.
-
-
Sample Storage:
-
Store aliquots of the stock solution under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a stored aliquot.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a sample for analysis as described in step 1.
-
Analyze the sample using the same HPLC-MS method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Characterize any significant degradation products by their mass-to-charge ratio (m/z).
-
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of this compound to metabolic degradation by liver enzymes.[11]
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a compound with known high metabolic clearance)
-
Negative control (e.g., a compound with known low metabolic clearance)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the PROTAC solution (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile to precipitate the proteins.[11]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining PROTAC against time to determine the degradation rate and calculate the in vitro half-life (t½).
Visualizations
Caption: BRD4 signaling and PROTAC-mediated degradation pathway.
Caption: Workflow for assessing long-term chemical stability.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC BRD4 Degrader-14|COA [dcchemicals.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing "PROTAC BRD4 Degrader-17" in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. "PROTAC BRD4 Degrader-17" is a potent and specific degrader of the bromodomain and extra-terminal (BET) protein BRD4, a key epigenetic reader and transcriptional regulator implicated in various cancers. Unlike traditional inhibitors that only block the protein's function, PROTACs lead to the elimination of the target protein, offering a more profound and sustained biological effect.
CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes that modulate cellular responses to therapeutic agents. By combining "this compound" with CRISPR screening, researchers can systematically uncover genes and pathways that confer sensitivity or resistance to BRD4 degradation. These insights are invaluable for understanding the mechanism of action of BRD4 degraders, identifying patient populations likely to respond, and developing rational combination therapies to overcome resistance.
These application notes provide a comprehensive overview and detailed protocols for employing "this compound" in CRISPR-Cas9 knockout screens to identify genetic determinants of cellular response.
Mechanism of Action: PROTAC-mediated BRD4 Degradation
"this compound" is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase. By simultaneously binding both BRD4 and the E3 ligase, the PROTAC forms a ternary complex, bringing the E3 ligase in close proximity to BRD4. This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. This catalytic process leads to the efficient and sustained removal of BRD4 from the cell.[1]
Mechanism of action of "this compound".
BRD4 Signaling Pathways in Oncology
BRD4 is a critical regulator of gene expression, particularly of oncogenes such as c-MYC.[2] It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and metastasis. Key signaling pathways influenced by BRD4 include:
-
c-MYC Pathway: BRD4 is a master regulator of c-MYC transcription. Degradation of BRD4 leads to a rapid downregulation of c-MYC, a potent oncogene driving the growth of many cancers.[2][3]
-
NF-κB Pathway: BRD4 interacts with the NF-κB subunit RELA, enhancing its transcriptional activity and promoting inflammation-driven tumorigenesis.[4]
-
Notch Signaling: In certain cancers, such as triple-negative breast cancer, BRD4 regulates the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor, thereby controlling cancer cell migration and invasion.[5][6]
Key BRD4-regulated signaling pathways in cancer.
Quantitative Data Summary
The following tables provide representative data on the biochemical and cellular activity of "this compound" and the expected outcomes of a CRISPR screen.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| BRD4 (BD1) IC50 | - | 29.54 nM | [1] |
| BRD4 (BD2) IC50 | - | 3.82 nM | [1] |
| BRD4 Degradation | MV-4-11 | Significant at 100 nM (4h) | [1] |
| Apoptosis Induction | MV-4-11 | Significant | [1] |
Table 2: Representative Data from a Pooled CRISPR Knockout Screen for Resistance to a BRD4 Degrader
Data is presented as Log2 Fold Change (LFC) of single-guide RNA (sgRNA) abundance in the degrader-treated population versus a vehicle control. A positive LFC indicates enrichment (resistance), while a negative LFC indicates depletion (sensitivity). Data is hypothetical but based on expected outcomes from published screens with similar compounds.
| Gene | Description | Log2 Fold Change (LFC) | p-value | FDR |
| CUL4B | Cullin 4B (Component of E3 ligase complex) | -2.85 | 1.2e-8 | 3.5e-7 |
| DDB1 | Damage-Specific DNA Binding Protein 1 (E3 ligase adaptor) | -2.51 | 5.6e-8 | 1.1e-6 |
| CRBN | Cereblon (E3 ligase substrate receptor) | -3.12 | 8.9e-9 | 2.0e-7 |
| UBE2D3 | Ubiquitin-Conjugating Enzyme E2 D3 | -2.15 | 2.3e-7 | 3.8e-6 |
| PSMD1 | Proteasome 26S Subunit, Non-ATPase 1 | -1.98 | 7.8e-7 | 9.1e-6 |
| WDR48 | WD Repeat Domain 48 (Deubiquitinase complex component) | 2.23 | 4.5e-7 | 6.2e-6 |
| NFE2L2 | Nuclear Factor, Erythroid 2-Like 2 (Oxidative stress response) | 1.87 | 9.1e-7 | 1.2e-5 |
| KEAP1 | Kelch-Like ECH-Associated Protein 1 (NFE2L2 inhibitor) | -1.54 | 3.4e-6 | 4.0e-5 |
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance to "this compound"
This protocol outlines a genome-wide screen to identify genes whose knockout leads to resistance to "this compound".
Materials:
-
Human cancer cell line of interest (e.g., MV-4-11, a leukemia cell line sensitive to BRD4 inhibition)
-
Cas9-expressing stable cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
"this compound"
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Workflow:
Workflow for a pooled CRISPR screen with PROTAC treatment.
Procedure:
-
Lentiviral sgRNA Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.
-
-
Transduction of Cas9-expressing Cells:
-
Transduce the Cas9-expressing cancer cell line with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain a library representation of at least 200-500 cells per sgRNA.
-
-
Antibiotic Selection:
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) until a non-transduced control cell population is completely killed.
-
-
Baseline Sample (T0) Collection:
-
Collect a cell pellet from the transduced and selected cell pool to serve as the baseline representation of the sgRNA library.
-
-
PROTAC Treatment:
-
Split the remaining cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a "this compound"-treated group.
-
Treat the cells with the degrader at a concentration that results in significant but incomplete cell killing (e.g., IC50 to IC80), determined from a prior dose-response experiment.
-
-
Drug Selection and Cell Culture:
-
Culture the cells for a sufficient period (typically 14-21 days) to allow for the enrichment of resistant clones.
-
Passage the cells as needed, ensuring to maintain a high library representation at each passage.
-
-
Final Sample (Tf) Collection:
-
After the selection period, harvest cell pellets from both the control and degrader-treated populations.
-
-
Genomic DNA Extraction, sgRNA Sequencing, and Data Analysis:
-
Extract genomic DNA from the T0 and Tf cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Submit the PCR products for next-generation sequencing.
-
Analyze the sequencing data using bioinformatics tools like MAGeCK to identify sgRNAs (and thereby genes) that are significantly enriched or depleted in the degrader-treated population compared to the control.
-
Protocol 2: Validation of Candidate Genes by Western Blot
This protocol is for validating the effect of candidate gene knockout on BRD4 degradation by "this compound".
Materials:
-
Validated sgRNAs targeting candidate genes
-
Lentiviral expression vectors
-
Cas9-expressing cells
-
"this compound"
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-BRD4, anti-candidate gene, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Generate Knockout Cell Lines:
-
Individually transduce Cas9-expressing cells with lentivirus carrying sgRNAs targeting the candidate resistance or sensitivity genes.
-
Select for transduced cells and expand the knockout cell pools.
-
Confirm knockout efficiency by Western blot or Sanger sequencing.
-
-
PROTAC Treatment:
-
Seed the knockout and control (non-targeting sgRNA) cell lines.
-
Treat the cells with "this compound" at a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and the loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using an ECL detection system.
-
Quantify band intensities to compare the extent and kinetics of BRD4 degradation between the knockout and control cell lines.
-
Conclusion
The combination of "this compound" and CRISPR screening provides a powerful platform for elucidating the complex cellular responses to targeted protein degradation. The protocols and data presented in these application notes offer a framework for researchers to identify and validate novel genetic determinants of BRD4 degrader efficacy. This knowledge will be instrumental in advancing the development of more effective cancer therapies and overcoming drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting incomplete BRD4 degradation with "PROTAC BRD4 Degrader-17"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using "PROTAC BRD4 Degrader-17" in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing minimal or no degradation of BRD4 after treating my cells with this compound?
Possible Causes and Solutions:
-
Suboptimal PROTAC Concentration (The "Hook Effect"): At excessively high concentrations, PROTACs can form non-productive binary complexes with either the target protein (BRD4) or the E3 ligase, rather than the productive ternary complex required for degradation. This phenomenon, known as the "hook effect," leads to reduced degradation efficiency.[1][2]
-
Inappropriate Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines and experimental conditions.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal concentration to determine the incubation time required for maximal BRD4 degradation.[1]
-
-
Low E3 Ligase Expression: The efficiency of this compound is dependent on the expression level of the recruited E3 ubiquitin ligase (e.g., Cereblon or VHL) in the cell line being used.[1][3]
-
Solution: Verify the expression of the relevant E3 ligase in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher E3 ligase levels.[1]
-
-
Impaired Proteasome Function: The degradation of ubiquitinated BRD4 is carried out by the proteasome. If proteasome activity is compromised, degradation will be incomplete.
-
Cell Line Specificity: The efficacy of a PROTAC can differ between cell lines due to variations in protein expression levels, cellular uptake, or efflux pump activity.[1]
-
Solution: If observing poor degradation in a specific cell line, try testing the PROTAC in a different, well-characterized cell line known to be sensitive to BRD4 degradation (e.g., THP-1, MDA-MB-231, HeLa).[4]
-
Question: My BRD4 degradation is incomplete, plateauing at a certain level. How can I achieve more complete degradation?
Possible Causes and Solutions:
-
High BRD4 Synthesis Rate: The cell might be synthesizing new BRD4 protein at a rate that counteracts the PROTAC-mediated degradation.
-
Solution: A time-course experiment can help identify the optimal window where the degradation rate outpaces the synthesis rate.[3]
-
-
Suboptimal Ternary Complex Stability: The stability of the BRD4-PROTAC-E3 ligase ternary complex is crucial for efficient ubiquitination and subsequent degradation.[3][5]
-
Solution: While difficult to directly modulate without altering the PROTAC molecule itself, ensuring optimal cell health and experimental conditions can contribute to more stable complex formation. Performing a co-immunoprecipitation (Co-IP) assay can help confirm the formation of the ternary complex.[3]
-
Question: I am observing significant cytotoxicity in my experiments. Is this expected, and how can I mitigate it?
Possible Causes and Solutions:
-
On-Target Toxicity: BRD4 is a critical regulator of key oncogenes like c-Myc.[4][6] Its degradation is expected to induce cell cycle arrest and apoptosis in cancer cells, which may be the desired therapeutic effect.[3][7]
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiments to determine the IC50 value. This will help you distinguish between efficacy-related cytotoxicity and non-specific toxic effects.[3]
-
-
Off-Target Effects: The PROTAC may be inducing the degradation of other essential proteins, leading to toxicity.[3][8] Pomalidomide-based PROTACs, for instance, have been reported to cause off-target degradation of zinc-finger proteins.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein.[7] It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the cell's proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[1]
Q2: What are the downstream effects of BRD4 degradation?
A2: BRD4 is a key epigenetic reader that regulates the transcription of several oncogenes, most notably c-Myc.[6][12] Degradation of BRD4 leads to the downregulation of these target genes, resulting in anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[4][6] BRD4 is also involved in NFκB signaling and DNA damage repair pathways.[12][13]
Q3: How can I confirm that the observed protein loss is due to proteasomal degradation?
A3: To confirm that the degradation is proteasome-dependent, you should pre-treat your cells with a proteasome inhibitor, such as MG132, for 1-2 hours before adding this compound. If the degradation of BRD4 is blocked or "rescued" in the presence of the proteasome inhibitor, it confirms that the mechanism of action is indeed through the proteasome.[3]
Q4: How do I determine the DC50 and Dmax for this compound?
A4: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are determined by performing a dose-response experiment. Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Subsequently, lyse the cells and perform a quantitative Western blot to measure BRD4 protein levels. The band intensities are quantified and normalized to a loading control. By plotting the percentage of BRD4 degradation against the PROTAC concentration, you can calculate the DC50 and Dmax values.[2][3]
Data Presentation
Table 1: Reported Activity of this compound
| Parameter | Value | Cell Line | Notes |
|---|---|---|---|
| IC50 (BRD4 BD1) | 29.54 nM | N/A | Biochemical assay.[7] |
| IC50 (BRD4 BD2) | 3.82 nM | N/A | Biochemical assay.[7] |
| Observed Degradation | Significant | MV-4-11 | At 100 nM, significant degradation of both BRD4 long and short isoforms was observed at 4 hours.[7] |
Table 2: General Concentration and Time Ranges for BRD4 PROTAC Experiments
| Parameter | Typical Range | Notes |
|---|---|---|
| Concentration Range | 1 nM - 10 µM | A wide range is recommended to identify the optimal concentration and avoid the "hook effect".[2][4] |
| Incubation Time | 4 - 24 hours | Time-dependent degradation should be assessed to find the optimal time point.[3][4] |
Experimental Protocols
1. Western Blot for BRD4 Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations for the desired time. Include a vehicle control (DMSO).[4]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Detect the chemiluminescent signal using an appropriate imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or α-Tubulin).[4]
2. Cellular Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[6]
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control.[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[14]
-
Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control to determine the IC50 value.[6]
3. Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a specified time.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate BRD4 using an anti-BRD4 antibody.
-
Western Blot: Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated sample indicates ubiquitination of BRD4.[3]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for incomplete BRD4 degradation.
Caption: Simplified BRD4 signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 13. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the "Hook Effect" with PROTAC BRD4 Degrader-17: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and mitigating the "hook effect," a common phenomenon encountered when working with Proteolysis Targeting Chimeras (PROTACs), specifically focusing on PROTAC BRD4 Degrader-17. The following frequently asked questions (FAQs) and troubleshooting guides will help you optimize your experiments for accurate and reproducible results.
Understanding the "Hook Effect"
The "hook effect" is a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein (BRD4) or the E3 ligase, rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the "hook effect" with PROTACs?
A1: The hook effect arises from an imbalance in the equilibrium between binary and ternary complexes. At optimal concentrations, this compound facilitates the formation of the BRD4-PROTAC-E3 ligase ternary complex, leading to efficient BRD4 degradation. However, at supra-optimal concentrations, the excess PROTAC molecules saturate both BRD4 and the E3 ligase individually, leading to the formation of inactive binary complexes (BRD4-PROTAC and PROTAC-E3 ligase). These binary complexes compete with the formation of the productive ternary complex, thus inhibiting the degradation process.
Q2: How can I determine if I am observing a "hook effect" in my experiment?
A2: The most direct way to identify a hook effect is by performing a wide-range dose-response experiment. If you observe that BRD4 degradation decreases as you increase the concentration of this compound beyond a certain point, you are likely encountering the hook effect. A typical dose-response curve will show increasing degradation up to an optimal concentration (Dmax), followed by a decline in degradation at higher concentrations.
Q3: What are the key parameters to characterize the efficacy of this compound?
A3: The key parameters to quantify the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% of the maximum protein degradation.
-
Dmax: The maximum percentage of protein degradation achieved.
These values are determined from the dose-response curve.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak BRD4 degradation observed. | 1. Suboptimal PROTAC concentration (too low or in the hook effect range). 2. Insufficient incubation time. 3. Low expression of the recruited E3 ligase in the cell line. | 1. Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 100 µM) to identify the optimal concentration. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time. 3. Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western Blot or qPCR. |
| Bell-shaped dose-response curve is observed. | You are observing the "hook effect". | 1. Titrate the concentration of this compound to identify the optimal concentration that gives the maximal degradation (Dmax). 2. For future experiments, use concentrations at or below the determined optimal concentration. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variability in PROTAC dilution and addition. 3. Inconsistent incubation times. | 1. Ensure consistent cell seeding and confluency at the time of treatment. 2. Prepare fresh serial dilutions of the PROTAC for each experiment and ensure accurate pipetting. 3. Standardize all incubation times precisely. |
Quantitative Data Summary
While specific DC50 and Dmax values for this compound are not publicly available, the following table provides representative data for a typical BRD4 degrader to illustrate the expected quantitative parameters.
| Parameter | Value | Cell Line | Incubation Time |
| DC50 | ~10 nM | MV-4-11 | 18 hours |
| Dmax | >90% | MV-4-11 | 18 hours |
| Hook Effect Onset | >1 µM | MV-4-11 | 18 hours |
Binding Affinity of this compound [1]
| Target | IC50 |
| BRD4 (BD1) | 29.54 nM |
| BRD4 (BD2) | 3.82 nM |
Experimental Protocols
Protocol 1: Dose-Response Curve for BRD4 Degradation via Western Blot
This protocol details the steps to generate a dose-response curve to determine the DC50 and Dmax of this compound and to identify the hook effect.
Materials:
-
This compound
-
Cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach ~70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium. A recommended concentration range to start with is 0.1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Incubation: Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 18 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an anti-GAPDH antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control.
-
Plot the percentage of BRD4 remaining relative to the vehicle control against the log of the PROTAC concentration.
-
Fit the data using a non-linear regression model to determine the DC50 and Dmax.
-
Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)
This protocol can be used to confirm the formation of the BRD4-PROTAC-E3 ligase ternary complex.
Materials:
-
This compound
-
Cell line expressing the target E3 ligase
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies: anti-E3 ligase, anti-BRD4
Procedure:
-
Cell Treatment: Treat cells with an optimal concentration of this compound (determined from the dose-response curve) and a vehicle control. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody.
-
Add protein A/G beads to pull down the BRD4-containing complexes.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blot using antibodies against the recruited E3 ligase and BRD4.
-
An increase in the co-immunoprecipitated E3 ligase in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of PROTAC-mediated degradation of BRD4.
References
optimizing "PROTAC BRD4 Degrader-17" concentration for different cell lines
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing PROTAC BRD4 Degrader-17 to optimize its concentration-dependent effects across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of a target protein.[1] It consists of a ligand that binds to the BRD4 protein, a second ligand that recruits an E3 ubiquitin ligase (like Von Hippel-Lindau, VHL), and a linker connecting them.[2][3] By bringing BRD4 into close proximity with the E3 ligase, the PROTAC facilitates the tagging of BRD4 with ubiquitin molecules. This poly-ubiquitinated BRD4 is then recognized and destroyed by the 26S proteasome.[1] The PROTAC itself is not degraded and can act catalytically.[1]
Q2: What are DC50 and Dmax, and why are they important?
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. It is a measure of the PROTAC's potency.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achieved at any concentration of the PROTAC. It measures the efficacy of the degrader.
These parameters are crucial for quantifying and comparing the effectiveness of a PROTAC in a specific cell line and experimental condition.[1] They are determined by performing a dose-response experiment and analyzing the results via quantitative Western blot.[1]
Q3: Why is it necessary to optimize the PROTAC concentration for different cell lines?
The optimal concentration and degradation profile of a PROTAC can vary significantly between cell lines.[4] This variability can be due to several factors, including:
-
Different expression levels of the target protein (BRD4).
-
Varying expression levels of the recruited E3 ligase (e.g., VHL or Cereblon).[5]
-
Differences in cell permeability and drug efflux pumps.
-
Distinct protein turnover rates.
Therefore, it is essential to empirically determine the optimal concentration in each cell line being studied.[4]
Quantitative Data Summary
The following tables provide a summary of key parameters for this compound and a general guideline for starting concentrations.
Table 1: Reported Activity of this compound (Compound 13i)
| Parameter | Value | Target/Cell Line | Notes |
| IC50 (BD1) | 29.54 nM | BRD4 Bromodomain 1 | Potency for binding to the first bromodomain.[6] |
| IC50 (BD2) | 3.82 nM | BRD4 Bromodomain 2 | Potency for binding to the second bromodomain.[6] |
| Effective Conc. | 100 nM | MV-4-11 cells | Significant degradation of BRD4 (long and short isoforms) observed at 4 hours.[6] |
Table 2: General Starting Points for Concentration Optimization
| Experiment | Concentration Range | Rationale |
| Initial Dose-Response | 1 nM - 10 µM | A wide range is crucial to identify the optimal degradation window and observe any potential "hook effect".[7] |
| Validation Studies | 1x to 5x DC50 | Use a concentration known to cause robust degradation to study downstream effects (e.g., c-Myc expression).[1] |
| Cell Viability Assays | Parallel to Dose-Response | Assess cytotoxicity at concentrations that are effective for degradation.[1] |
Troubleshooting Guide
Q4: Why am I not observing any degradation of BRD4 protein?
This is a common issue with several potential causes. Systematically check the following:
| Potential Cause | Recommended Solution |
| Suboptimal Concentration or Time | Perform a full dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to find the optimal conditions. An incubation time of 8-24 hours is typically sufficient.[1][7] |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. If possible, compare with a cell line known to be sensitive as a positive control.[8] |
| Compound Instability/Solubility | Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before diluting in media. Poor solubility can lead to precipitation and inactivity. Minimize freeze-thaw cycles of stock solutions.[1][7] |
| Cell Line Resistance | The cell line may have low expression of the required E3 ligase (e.g., VHL for MZ1-type degraders) or low BRD4 expression. Verify protein levels via Western blot.[5][7] |
| Detection Issues (Western Blot) | Verify that your primary antibody is specific and sensitive for BRD4. Ensure proper protein transfer and blotting conditions. Use a positive control cell lysate if available.[1] |
Q5: The degradation effect is weaker at higher concentrations. What is happening?
This phenomenon is known as the "hook effect" .[8][9] At very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the essential ternary complex (BRD4-PROTAC-E3 ligase) required for degradation.[8][10] This leads to a characteristic bell-shaped dose-response curve.[11]
-
Solution: Always perform a wide dose-response experiment, including lower concentrations (in the nanomolar range), to identify the optimal concentration window before the hook effect begins.[8]
Q6: I'm observing high cytotoxicity at effective degradation concentrations. Is this expected?
Significant cytotoxicity can be due to either on-target or off-target effects.
| Cause | Explanation & Solution |
| On-Target Toxicity | BRD4 is a critical regulator of key oncogenes like c-Myc. Its degradation is expected to cause cell cycle arrest and apoptosis, especially in sensitive or dependent cancer cell lines. This may be the desired therapeutic outcome.[1] |
| Off-Target Toxicity | The PROTAC may be degrading other essential proteins. To investigate this, use shorter treatment times (<6 hours) to focus on direct targets. A global proteomics analysis can identify unintended degradation events.[4][7] |
| Compound Aggregation | Poor solubility at high concentrations can cause non-specific toxicity. Visually inspect media for precipitation and consider filtering the final diluted compound.[1] |
Experimental Workflows and Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol details the steps to assess BRD4 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MV-4-11, HeLa, MDA-MB-231) in 6-well or 12-well plates to reach 70-80% confluency at the time of harvest.[3][12]
-
Prepare serial dilutions of this compound in fresh culture medium from a concentrated DMSO stock.
-
Treat cells for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.[3]
-
Control (Optional): To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-4 hours before adding the PROTAC.[3][5]
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
-
Protein Quantification and SDS-PAGE:
-
Carefully collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
-
Loading Control: Probe the same membrane for a housekeeping protein like GAPDH, α-Tubulin, or β-actin to ensure equal loading.[13]
-
-
Detection and Quantification:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensity using software (e.g., ImageJ). Normalize the BRD4 signal to the corresponding loading control signal for each lane.[14]
-
Protocol 2: qRT-PCR for c-Myc mRNA Expression
Degradation of BRD4 is expected to downregulate the transcription of its target genes, most notably MYC.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound at the desired concentrations (e.g., DC50) and for an appropriate time (e.g., 8-24 hours).
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in MYC expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[14]
-
Protocol 3: Cell Viability Assay
This assay should be run in parallel with degradation experiments to correlate loss of BRD4 with cellular outcomes.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Treat cells with the same serial dilutions of this compound used for the dose-response Western blot.
-
Incubate for a relevant time period (e.g., 72 hours).[14]
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) to each well according to the manufacturer's protocol.[1]
-
Read the plate on a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"PROTAC BRD4 Degrader-17" off-target effects and how to test for them
Welcome to the technical support center for PROTAC BRD4 Degrader-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Potential off-target effects for PROTACs like BRD4 Degrader-17 can be categorized into two main types:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended BRD4 target. This is often observed with other members of the Bromodomain and Extra-Terminal (BET) family, such as BRD2 and BRD3, due to structural similarities in the binding domains.[1][2] Unintended degradation can also occur with other structurally related proteins.
-
Degradation-independent off-targets: The molecule itself may exert pharmacological effects without causing protein degradation.[1][3] These effects can be attributed to the individual components of the PROTAC: the BRD4-binding warhead or the E3 ligase-recruiting ligand, which may have their own biological activities.[1]
Q2: How can I experimentally distinguish between on-target BRD4 degradation and off-target effects?
A2: To differentiate between on-target and off-target effects, it is crucial to use proper controls in your experiments. The most critical control is an "inactive" or "non-degrader" version of your PROTAC.[1] This control molecule is structurally analogous to your active PROTAC but has a modification in either the BRD4-binding warhead or the E3 ligase ligand, rendering it incapable of forming a stable ternary complex. If the observed cellular phenotype persists with this inactive control, it is likely due to an off-target effect independent of BRD4 degradation.[1]
Q3: My cells are showing high toxicity. How do I determine if it's an on-target or off-target effect?
A3: High cytotoxicity can stem from either on-target or off-target effects.[4][5] Here’s how to troubleshoot:
-
Correlate Toxicity with Degradation: Perform a dose-response study for both BRD4 degradation and cell viability. If toxicity occurs at concentrations that do not result in significant BRD4 degradation, it is likely an off-target effect.
-
Use an Inactive Control: As mentioned in Q2, an inactive PROTAC is invaluable. If the inactive control also shows toxicity, the effect is not related to BRD4 degradation.[5]
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor like MG132 can help determine if the toxicity is degradation-dependent. If the toxicity is rescued, it confirms that a PROTAC-mediated degradation event is responsible (though it could still be an on- or off-target protein).[5]
-
Rescue Experiment: To confirm on-target toxicity, you can try to rescue the phenotype by overexpressing a version of BRD4 that is resistant to degradation.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[3][6] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) that is required for degradation.[4] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for BRD4 degradation.[3][4]
Troubleshooting Guides
Guide 1: Unexpected Protein Degradation in Proteomics Data
If your global proteomics analysis reveals the degradation of unexpected proteins, follow these steps:
-
Validate Hits with an Orthogonal Method: Confirm the degradation of high-priority off-target candidates using a different technique, such as Western blotting.[1] This helps to rule out false positives from the proteomics screen.
-
Perform Counter-Screening: Assess the selectivity of your PROTAC by screening it against a panel of related proteins, such as a bromodomain panel.[1]
-
Analyze Data from Control Treatments: Critically compare the protein abundance changes in cells treated with your active PROTAC to those treated with an inactive control PROTAC and a vehicle control. True off-target degradation events should not be present in the control-treated samples.
Guide 2: No or Incomplete BRD4 Degradation
If you observe poor degradation of BRD4, consider the following:
-
Check for the "Hook Effect": You may be using a concentration that is too high. Perform a wide dose-response experiment, including lower concentrations, to see if degradation improves.[4]
-
Verify Compound Integrity: Ensure your PROTAC is properly stored and has not degraded. You can check its stability in your experimental conditions using methods like LC-MS.[3]
-
Optimize Treatment Time: The kinetics of degradation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.
-
Confirm Proteasome Activity: Ensure the proteasome is functional in your cell line. You can co-treat with a proteasome inhibitor (e.g., MG132) as a control; this should block degradation and lead to an accumulation of ubiquitinated BRD4.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling by Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Plate your cells of interest and allow them to adhere overnight.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound (at the optimal degradation concentration)
-
Inactive control PROTAC (at the same concentration)
-
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
-
Peptide Labeling (e.g., using TMT):
-
Label the resulting peptides from each condition with isobaric tandem mass tags (TMT) according to the manufacturer's instructions.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Analyze the combined, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance in the PROTAC-treated sample compared to the controls. Proteins that are significantly downregulated only in the active PROTAC-treated sample are potential off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a PROTAC physically engages with potential off-target proteins inside the cell.[8][9] Ligand binding typically increases the thermal stability of a protein.[10]
-
Cell Treatment:
-
Treat cultured cells with either vehicle or this compound at the desired concentration for a short duration (e.g., 1 hour).[8]
-
-
Heating:
-
Cell Lysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein and suspected off-target proteins at each temperature point by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and PROTAC-treated samples. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates direct binding of the PROTAC to the protein.
-
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Analysis
This table illustrates how to present data from a global proteomics experiment to identify potential off-targets. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -3.5 | <0.001 | On-Target |
| BRD2 | BRD2 | -2.8 | <0.001 | Yes |
| BRD3 | BRD3 | -2.1 | 0.005 | Yes |
| CDK9 | CDK9 | -0.1 | 0.85 | No |
| Protein X | GENEX | -1.5 | 0.01 | Yes (Requires Validation) |
| Protein Y | GENEY | 0.2 | 0.75 | No |
Visualizations
Caption: Simplified BRD4 signaling pathway and mechanism of PROTAC-induced degradation.
Caption: Workflow for identification and validation of PROTAC off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. pelagobio.com [pelagobio.com]
- 9. pelagobio.com [pelagobio.com]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
"PROTAC BRD4 Degrader-17" cytotoxicity assay protocol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PROTAC BRD4 Degrader-17 in cytotoxicity assays. This resource includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and accurate experimental outcomes.
Executive Summary
This compound is a potent, bivalent chemical degrader designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.[1][2] By hijacking the cell's natural ubiquitin-proteasome system, this PROTAC offers a powerful alternative to traditional inhibition, leading to the elimination of the BRD4 protein.[2][3] This guide provides the necessary information to assess the cytotoxic effects of this compound in cancer cell lines.
Quantitative Data Summary
The efficacy of BRD4 degraders can vary between different compounds and cell lines. The following table summarizes key quantitative data for representative BRD4 degraders to provide a comparative baseline.
| Compound/Degrader | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | MV-4-11 | Apoptosis Assay | Induction | Significant | [1] |
| PROTAC 4 | MV-4-11 | Growth Inhibition | IC50 | 8.3 pM | [3] |
| PROTAC 4 | MOLM-13 | Growth Inhibition | IC50 | 62 pM | [3] |
| PROTAC 4 | RS4;11 | Growth Inhibition | IC50 | 32 pM | [3] |
| PROTAC 3 | RS4;11 | Growth Inhibition | IC50 | 51 pM | [3] |
| dBET6 | Various Solid Tumors | Anti-proliferative | IC50 | 0.001-0.5 µM | [4] |
| QCA570 | Bladder Cancer Cells | Degradation | DC50 | ~1 nM | [5] |
| CFT-2718 | SCLC & Pancreatic Cancer | Growth Inhibition | IC50 | 12.5 nM | [6] |
Signaling Pathway and Mechanism of Action
This compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The subsequent depletion of BRD4 leads to the downregulation of key oncogenes, such as c-MYC, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[2]
Caption: Mechanism of action for this compound.
Experimental Protocols
Cell Viability (Cytotoxicity) Assay using CellTiter-Glo®
This protocol outlines the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.[7]
Materials:
-
This compound
-
Cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL.[8]
-
Incubate overnight to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.[8]
-
Caption: Workflow for the CellTiter-Glo® cytotoxicity assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Presence of air bubbles in wells | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper technique.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip or needle.[10] |
| Low signal or no response to the degrader | - Low cell number- Degrader inactivity- Incorrect assay setup | - Optimize cell seeding density.- Verify the integrity and concentration of the degrader stock.- Ensure the correct wavelength and settings are used on the luminometer. |
| Unexpectedly high cytotoxicity at all concentrations | - On-target toxicity- Off-target toxicity- Compound impurities- High DMSO concentration | - This may be the expected outcome if the cell line is highly dependent on BRD4.[11]- Perform control experiments with inactive epimers or ligand-only controls to differentiate on- and off-target effects.[12]- Confirm the purity of the degrader.- Ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%). |
| "Hook Effect" observed (reduced degradation at high concentrations) | - Formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) instead of the ternary complex. | - Test a wider range of concentrations, including lower ones, to identify the optimal degradation window.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating sensitive cell lines with this compound? A1: In sensitive cell lines, effective degradation of BRD4 is expected to lead to cell cycle arrest and apoptosis.[11] This is considered an on-target effect of the degrader.
Q2: How can I confirm that the observed cytotoxicity is due to BRD4 degradation? A2: To confirm on-target activity, you can perform several control experiments. Pre-treating cells with a proteasome inhibitor (e.g., MG132) should rescue the cytotoxic effect.[12] Additionally, using a cell line with a knockout or knockdown of BRD4 should render the cells insensitive to the degrader.[12]
Q3: What are some alternative cell viability assays I can use? A3: Besides the ATP-based CellTiter-Glo® assay, you can use tetrazolium reduction assays like MTT or MTS, or resazurin-based assays such as CellTiter-Blue™.[9][13] However, be aware that some compounds, like polyphenols, can interfere with MTT assays, potentially leading to inaccurate results.[14]
Q4: What is the typical incubation time for observing BRD4 degradation? A4: Significant degradation of BRD4 can often be observed within 4 to 24 hours of treatment.[1] A time-course experiment is recommended to determine the optimal time point for maximum degradation in your specific cell line.
Q5: How do I differentiate between on-target and off-target toxicity? A5: To distinguish between on-target and off-target effects, you can use several control experiments:
-
Inactive Epimer Control: Use a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement.[12]
-
Ligand-Only Controls: Test the BRD4-binding and E3 ligase-binding small molecules separately to see if either has inherent cytotoxicity.[12]
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor like MG132 can show if the cytotoxicity is dependent on proteasomal degradation.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols [mdpi.com]
improving solubility of "PROTAC BRD4 Degrader-17" for in vitro assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with "PROTAC BRD4 Degrader-17" in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous media?
A1: The poor aqueous solubility of this compound is an expected characteristic due to its physicochemical properties.[1] PROTACs are large molecules, often with a high molecular weight, that fall into the "beyond the Rule of Five" (bRo5) chemical space.[1][2] This molecular size and often hydrophobic nature lead to limited solubility in the aqueous environment of cell culture media.[1]
Q2: What is the primary cause of precipitation when I dilute my DMSO stock solution in cell culture media?
A2: This phenomenon, often called "crashing out," occurs when a compound dissolved in a strong organic solvent like Dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous solution like cell culture media.[3] The DMSO is rapidly diluted, and the compound's concentration exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate.[3][4][5]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid cellular toxicity, the final concentration of DMSO in the culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, while a concentration of 0.1% is considered safe for almost all cell types.[6][7] Primary cells may be more sensitive.[7] It is crucial to include a solvent control (media with the same final DMSO concentration) in your experiments.[8]
Troubleshooting Guide: Compound Precipitation
This guide addresses the common issue of compound precipitation in cell culture media.
Issue 1: Immediate Precipitation Upon Addition to Media
You dissolve this compound in DMSO, but a precipitate forms immediately upon dilution in your cell culture medium.
Caption: Troubleshooting workflow for immediate compound precipitation.
Issue 2: Delayed Precipitation in the Incubator
The media containing this compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days in the incubator.
-
Potential Cause: The compound may have limited thermodynamic solubility. Over time, interactions with salts, proteins (from serum), or pH shifts in the media can lead to the formation of insoluble complexes.[3]
-
Solution 1: Reduce Serum Concentration: If using fetal bovine serum (FBS), consider reducing its concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.
-
Solution 2: Use Solubility Enhancers: Incorporating solubilizing agents like cyclodextrins can help maintain the compound's solubility over time.[9][10]
Data Summary Tables
Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
|---|---|---|
| DMSO | < 0.5% (v/v) [6][7] | Ideal concentration is ≤ 0.1%.[7] Can induce cellular stress at higher concentrations.[10][11] |
| Ethanol | < 0.5% (v/v) [8] | Can be cytotoxic at higher concentrations.[11] |
| Acetone | < 0.5% (v/v) [8] | Generally shows low toxicity at concentrations below 1%.[8] |
Table 2: Common Solubility Enhancing Agents
| Agent | Type | Typical Working Concentration | Mechanism |
|---|---|---|---|
| HP-β-CD | Modified Cyclodextrin (B1172386) | 0.1 - 10 mg/mL[10] | Forms inclusion complexes, encapsulating the hydrophobic drug to increase aqueous solubility.[9][12] |
| β-CD | Natural Cyclodextrin | 0.1 - 10 mg/mL[10] | Similar to HP-β-CD but has lower aqueous solubility itself.[13] |
| Poloxamers (e.g., P-188) | Surfactant | Varies | Forms micelles that can solubilize hydrophobic compounds. |
Experimental Protocols & Workflows
A systematic approach is crucial for achieving a soluble and stable working solution of this compound for your in vitro assays.
Caption: Recommended experimental workflow for preparing the final compound solution.
Protocol 1: Preparation of a 1 µM Working Solution
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing. Brief sonication can also be used.[7]
-
Create an Intermediate Dilution: To minimize precipitation from rapid dilution, first dilute the 10 mM stock to a lower concentration (e.g., 1 mM) using 100% DMSO.
-
Prepare Final Working Solution: Pre-warm your complete cell culture medium to 37°C.[3] Add 1 µL of the 1 mM intermediate stock solution to 1 mL of the pre-warmed medium. Add the stock dropwise while gently vortexing the medium.[3] This achieves a final concentration of 1 µM with 0.1% DMSO.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells.[3]
Protocol 2: Kinetic Solubility Assessment using Cyclodextrins
This protocol helps determine if a cyclodextrin can improve the apparent solubility of your compound.
-
Prepare Solutions:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Prepare solutions of your chosen cyclodextrin (e.g., HP-β-CD) in your basal cell culture medium at various concentrations (e.g., 0.5, 1, 2, 5, 10 mg/mL). Include a medium-only control.
-
-
Add Compound: In a clear 96-well plate, add 2 µL of the 10 mM compound stock to 198 µL of each cyclodextrin solution (and the medium-only control). This gives a final compound concentration of 100 µM and a DMSO concentration of 1%.
-
Incubate and Read: Seal the plate, shake for 1-2 hours at room temperature, and then measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm). Higher absorbance indicates more precipitation.
-
Analyze: Compare the readings from the cyclodextrin-containing wells to the control. A lower reading in the presence of cyclodextrin suggests it is helping to keep the compound in solution.
BRD4 Signaling Pathway Context
This compound induces the degradation of BRD4, an epigenetic reader protein.[14] BRD4 plays a critical role in cancer by regulating the transcription of key oncogenes and signaling pathways.[15][16] It binds to acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of genes like c-Myc and components of the NFκB and Notch signaling pathways.[15][17][18]
Caption: Simplified BRD4 signaling pathway and the action of its degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"PROTAC BRD4 Degrader-17" degradation kinetics and time-course analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC BRD4 Degrader-17 in their experiments. The information is tailored for scientists and professionals in drug development engaged in degradation kinetics and time-course analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein.[1] It functions by simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1] This proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of BRD4 by the E3 ligase.[1] The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[1] This targeted degradation of BRD4 can lead to downstream effects such as the downregulation of c-Myc and anti-proliferative effects in cancer cells.[1]
Q2: What are the key parameters to consider when designing a degradation kinetics experiment?
When designing a degradation kinetics experiment, it is crucial to optimize several parameters to accurately characterize the activity of this compound. These include:
-
Concentration Range: Test a wide range of concentrations to determine the DC50 (the concentration at which 50% of the target protein is degraded) and to observe the potential "hook effect," where higher concentrations can lead to reduced degradation efficiency.[2][3]
-
Time Course: Analyze protein degradation at multiple time points to understand the onset, rate, and duration of degradation.[2] Shorter time points (e.g., < 6 hours) are useful for identifying direct targets, while longer time points reveal the sustainability of the degradation.[4]
-
Cell Line Selection: Ensure the chosen cell line expresses sufficient levels of both BRD4 and the relevant E3 ligase (e.g., Cereblon).[5]
-
Controls: Include appropriate controls, such as a vehicle control (e.g., DMSO), a negative control (a non-degrading BRD4 inhibitor like JQ1), and a positive control (a known potent BRD4 degrader).[1] To confirm proteasome-dependent degradation, a proteasome inhibitor (e.g., MG132) should be used.[6]
Q3: How do I interpret my dose-response and time-course data?
The dose-response curve will help you determine the DC50 and Dmax (maximum degradation) of this compound.[7] The time-course analysis will reveal the degradation rate (kdeg) and the time to reach maximum degradation (Tmax).[8] A successful degradation profile typically shows rapid, dose-dependent, and sustained degradation of the target protein.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or poor BRD4 degradation | 1. Insufficient expression of BRD4 or the E3 ligase in the cell line.[5]2. Poor cell permeability or stability of the PROTAC.[7]3. Ineffective ternary complex formation.[9]4. Issues with the experimental protocol (e.g., antibody quality, lysis buffer). | 1. Verify BRD4 and E3 ligase expression via Western blot or qPCR.[5]2. Assess the physicochemical properties and stability of the PROTAC.[7]3. Perform co-immunoprecipitation (Co-IP) to confirm ternary complex formation.[9]4. Optimize Western blot conditions and ensure the use of fresh lysis buffer with protease inhibitors. |
| "Hook Effect" observed (reduced degradation at high concentrations) | Formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) that do not lead to a productive ternary complex.[3] | Test a broader range of lower concentrations to identify the optimal concentration for maximal degradation.[2] |
| High cell toxicity | 1. Off-target effects of the PROTAC.[7]2. On-target toxicity due to the loss of BRD4 function.[5] | 1. Lower the PROTAC concentration to the minimum effective dose.[5]2. Assess cell viability using assays like MTT or CCK-8 and compare it with the degradation profile.[5] |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell passage number, confluency).[7] | Standardize cell culture protocols, including seeding density and passage number.[7] |
Quantitative Data Summary
The following tables present example data for a typical potent BRD4 PROTAC degrader. Note that specific data for this compound is not publicly available and these tables are for illustrative purposes.
Table 1: Dose-Response of BRD4 Degradation at 24 hours
| Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 50 | 15% |
| 100 | 10% |
| 500 | 25% (Hook Effect) |
| 1000 | 40% (Hook Effect) |
Table 2: Time-Course of BRD4 Degradation at 100 nM
| Time (hours) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 | 100% |
| 2 | 70% |
| 4 | 40% |
| 8 | 15% |
| 16 | 10% |
| 24 | 10% |
| 48 | 20% (Potential for protein re-synthesis) |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to assess BRD4 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed a human cell line known to express BRD4 (e.g., HeLa, THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]
-
Prepare a stock solution of this compound in DMSO.[1]
-
Treat cells with varying concentrations (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).[1] Include a DMSO vehicle control.[1]
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.[10]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[1]
-
-
Data Analysis:
Visualizations
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Caption: Experimental workflow for time-course analysis.
Caption: Troubleshooting decision tree for poor degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Challenges of PROTAC BRD4 Degrader-17 Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of PROTAC BRD4 Degrader-17 in solution. Researchers frequently encounter challenges with the stability of PROTAC molecules, which can impact experimental reproducibility and the overall success of their studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many PROTACs, BRD4 Degrader-17 can be susceptible to degradation in solution. The primary concerns are hydrolysis, particularly of the linker or the E3 ligase ligand, and metabolic instability in the presence of cellular components.[1][2][3] Factors such as pH, temperature, and the choice of solvent can significantly influence its stability.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO.[4] For long-term storage, aliquoting the stock solution into single-use vials and storing them at -80°C is advisable to minimize freeze-thaw cycles.[5] When stored at -80°C, the stock solution should be used within six months, and within one month if stored at -20°C.[5]
Q3: Can I use aqueous buffers to prepare working solutions?
A3: While aqueous buffers are necessary for many biological assays, PROTACs can exhibit limited stability in these solutions.[2][6] It is best to prepare fresh working solutions in your desired aqueous buffer (e.g., PBS) immediately before use. Avoid storing the molecule in aqueous solutions for extended periods. Some PROTACs are sparingly soluble in aqueous buffers; for maximum solubility, it is often recommended to first dissolve the compound in an organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer.[7]
Q4: What are the visible signs of degradation?
A4: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, degradation can also occur without any visible changes. Therefore, it is crucial to periodically assess the integrity of your compound using analytical methods like HPLC or LC-MS.
Q5: How does the "hook effect" relate to the concentration of my PROTAC solution?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC forms binary complexes with either the target protein (BRD4) or the E3 ligase, rather than the productive ternary complex required for degradation.[8] Therefore, it is essential to perform a full dose-response curve to identify the optimal concentration range for effective degradation.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter with this compound stability and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the PROTAC in stock or working solutions. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare working solutions in aqueous buffers immediately before use. 4. Verify the concentration and purity of your stock solution using HPLC-UV. |
| Loss of activity over time in cell-based assays | Instability in cell culture media. | 1. Minimize the incubation time of the PROTAC in media before adding to cells. 2. Perform a time-course experiment to determine the optimal treatment duration. 3. Consider the use of more stable formulations if available. |
| Precipitate formation in aqueous solutions | Poor aqueous solubility. | 1. First, dissolve the PROTAC in a small amount of an organic solvent (e.g., ethanol or DMSO) before diluting with the aqueous buffer.[7] 2. Use a final DMSO concentration of <0.1% in your assay to avoid solvent effects. 3. If solubility issues persist, consider using formulation strategies such as amorphous solid dispersions or nanoparticles.[2][6] |
| No BRD4 degradation observed | Complete degradation of the PROTAC before it can act. | 1. Confirm the integrity of the compound in the solvent used for the experiment by LC-MS analysis. 2. Shorten the pre-incubation and treatment times. 3. Ensure proper storage conditions were maintained. |
Quantitative Stability Data (Illustrative)
The following tables provide illustrative stability data for this compound under various conditions. This data is representative of typical PROTAC stability and should be used as a guideline.
Table 1: Stability in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | Remaining Compound (%) |
| Anhydrous DMSO | 0 | 100 |
| 24 | 98 | |
| 48 | 97 | |
| 72 | 95 | |
| PBS (pH 7.4) | 0 | 100 |
| 2 | 85 | |
| 6 | 60 | |
| 24 | 20 | |
| Cell Culture Media (RPMI + 10% FBS) | 0 | 100 |
| 4 | 75 | |
| 8 | 50 | |
| 24 | 15 |
Table 2: Temperature Effects on Stability in DMSO
| Temperature | Time (days) | Remaining Compound (%) |
| -80°C | 30 | >99 |
| -20°C | 30 | 95 |
| 4°C | 7 | 90 |
| 25°C (Room Temp) | 7 | 80 |
Experimental Protocols
Protocol 1: Assessing PROTAC Stability by LC-MS
Objective: To quantify the amount of intact this compound remaining in a solution over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a stable, structurally similar molecule)
-
LC-MS system
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 10 µM).
-
Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench the degradation by adding a 3-fold excess of cold acetonitrile containing the internal standard. This will precipitate any proteins and stop further degradation.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Analyze the samples by LC-MS. The amount of remaining PROTAC is determined by comparing the peak area of the PROTAC to that of the internal standard.
Visualizations
BRD4 Signaling Pathway
Caption: Mechanism of BRD4 regulation and PROTAC-mediated degradation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
"PROTAC BRD4 Degrader-17" lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC BRD4 Degrader-17. The information is designed to help address common experimental challenges and ensure data quality and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, heterobifunctional molecule designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial regulators of gene expression.[3] Aberrant BRD4 activity is implicated in various cancers.[3][4]
Unlike traditional inhibitors that only block the function of a protein, PROTACs eliminate the protein from the cell entirely.[3] this compound works by hijacking the cell's natural waste disposal system, the Ubiquitin-Proteasome System (UPS).[5] It does this by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity allows the E3 ligase to tag BRD4 with ubiquitin, marking it for destruction by the proteasome.[3][6] The PROTAC molecule is then released to act catalytically, degrading multiple BRD4 proteins.[5]
Q2: What are the key parameters to assess the potency of this compound?
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[5]
-
Dmax (maximum degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.[5]
Lower DC50 values indicate higher potency. The Dmax value reflects the extent of degradation possible with the compound.
Q3: Why is lot-to-lot variability a concern for PROTACs like BRD4 Degrader-17?
PROTACs are complex molecules, and their synthesis can be challenging.[7][8] Minor variations in purity, the presence of isomers, or residual solvents between different manufacturing batches (lots) can significantly impact experimental results. This variability can affect the compound's solubility, cell permeability, and ultimately its degradation efficiency, leading to inconsistent data and difficulties in reproducing findings. Therefore, it is crucial for researchers to perform quality control checks on new lots of any PROTAC.
Q4: What information should I look for in a Certificate of Analysis (CoA) for a new lot of this compound?
A comprehensive CoA is a critical quality control document. For a new lot of this compound, you should look for:
-
Identity Confirmation: Data from methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) to confirm the chemical structure.
-
Purity Assessment: A high-purity level (typically >98%) as determined by High-Performance Liquid Chromatography (HPLC). The chromatogram should show a single major peak.
-
Appearance and Solubility: Information on the physical state (e.g., solid, oil) and solubility in common laboratory solvents like DMSO.
-
Storage Conditions: Recommended storage temperature and any special handling instructions to ensure stability.
Q5: What are potential off-target effects of this compound?
Off-target effects occur when a PROTAC causes the degradation of proteins other than the intended target.[9] This can happen if the PROTAC's ligands bind to other proteins, or if the ternary complex recruits other proteins for degradation.[10] For pomalidomide-based PROTACs, which recruit the CRBN E3 ligase, off-target degradation of certain zinc-finger (ZF) proteins can be a concern.[11] Assessing off-target effects is crucial for therapeutic development and is often investigated using proteomics-based methods.[9][12]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No or Poor Degradation of BRD4
If you observe minimal or no degradation of BRD4 after treatment with this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Poor Compound Solubility/Stability | Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting in cell culture media.[5] PROTACs can be susceptible to hydrolysis or metabolic degradation in media.[13] Assess the stability of your PROTAC in your experimental conditions. |
| Low Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[14][15] If you suspect this is an issue, you may need to try different cell lines or use permeabilization agents for certain biochemical assays. |
| Ineffective Ternary Complex Formation | The formation of a stable BRD4-PROTAC-E3 ligase ternary complex is essential for degradation.[5][14] You can verify complex formation using techniques like co-immunoprecipitation (Co-IP).[5][16] |
| Incorrect PROTAC Concentration | The dose-response of PROTACs is often non-monotonic, exhibiting a "hook effect" where degradation efficiency decreases at very high concentrations.[5][14] Perform a full dose-response curve with a wide range of concentrations, including lower nanomolar ranges, to identify the optimal concentration for degradation.[14] |
| Suboptimal Treatment Time | Degradation is a time-dependent process. An incubation time of 8-24 hours is typically sufficient, but the optimal time can vary.[5] Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation window.[17] |
| Issues with Detection (Western Blot) | Verify that your primary antibody for BRD4 is specific and sensitive.[5] Ensure proper protein transfer and blotting conditions. Use a positive control cell lysate known to express BRD4.[5] |
| High Rate of New BRD4 Synthesis | The cell may be synthesizing new BRD4 protein, counteracting the degradation. A shorter treatment time might reveal more profound degradation before new protein synthesis occurs.[5] |
Issue 2: High Cytotoxicity Observed
If you observe significant cell death at concentrations effective for degradation, consider these possibilities.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| On-Target Toxicity | Degradation of BRD4, a critical transcriptional regulator, can lead to cell cycle arrest and apoptosis, especially in sensitive cell lines.[5] This may be an expected outcome. Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation assay to determine the relationship between degradation and cytotoxicity.[5][17] |
| Off-Target Toxicity | The PROTAC may be degrading other essential proteins, leading to toxicity.[18] Consider performing proteomics analysis to identify unintended targets.[12] Using an inactive control PROTAC (if available) can help differentiate on-target from off-target toxicity.[5][12] |
| Compound Aggregation | Poorly soluble PROTAC at high concentrations can form aggregates that are toxic to cells.[13] Visually inspect your media for any precipitation. Ensure complete solubilization in DMSO before dilution. |
Section 3: Quality Control and Experimental Protocols
Consistent and reliable results with PROTACs require stringent quality control. Here are key experiments to qualify a new lot of this compound and assess its activity.
Quantitative Data for Representative BRD4 Degraders
The following table summarizes key performance data for well-characterized BRD4 PROTACs. While specific values for every lot of this compound may vary, these provide a benchmark for expected performance.
| Parameter | This compound | MZ1 |
| Target(s) | BRD4 | BRD4, BRD2, BRD3 |
| E3 Ligase Recruited | Not specified in search results | VHL |
| IC50 (BRD4 BD1) | 29.54 nM[1][2] | Not specified |
| IC50 (BRD4 BD2) | 3.82 nM[1][2] | Not specified |
| Cell Line Example | MV-4-11[1][2] | LS174t[19] |
| Observed Effect | Induces apoptosis and G2/M cell cycle arrest.[1][2] | Potent and selective removal of BRD4 over BRD2 and BRD3.[19] |
Protocol 1: BRD4 Degradation Assessment by Western Blot
This is the primary assay to directly measure the extent and kinetics of BRD4 degradation.
Objective: To quantify the percentage of BRD4 remaining in cells after treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., MV-4-11) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16 hours). Include a vehicle-only control (e.g., DMSO).[17]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[17]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensity for BRD4 and a loading control (e.g., GAPDH, β-actin).
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control.
-
Plot the results to determine DC50 and Dmax values.[5]
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
This experiment is a crucial control to verify that the observed protein loss is due to the proteasome, a key feature of the PROTAC mechanism.
Objective: To rescue PROTAC-induced BRD4 degradation by inhibiting the proteasome.
Methodology:
-
Cell Seeding and Pre-treatment: Seed cells as described above. Pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[4][5]
-
PROTAC Treatment: Add this compound (at a concentration that gives strong degradation, e.g., 3-5x DC50) to both pre-treated and non-pre-treated cells. Include vehicle and MG132-only controls.
-
Incubation and Lysis: Incubate for the optimal degradation time determined previously. Lyse the cells.
-
Western Blot Analysis: Perform Western blotting for BRD4 and a loading control as described in Protocol 1.
-
Data Analysis: In the cells pre-treated with MG132, the degradation of BRD4 should be blocked or significantly "rescued" compared to the cells treated with the PROTAC alone.[5]
Protocol 3: Verification of Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)
This assay helps to confirm that the PROTAC is mediating the interaction between BRD4 and the E3 ligase.
Objective: To detect the formation of the BRD4-PROTAC-E3 ligase complex in cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at an effective concentration. Include a vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.[16]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase recruited by the PROTAC (e.g., anti-CRBN or anti-VHL) overnight at 4°C.[16]
-
Pull-down: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the captured proteins from the beads. Run the eluate on an SDS-PAGE gel and perform a Western blot, probing for BRD4.
-
Data Analysis: The presence of a BRD4 band in the sample where the E3 ligase was pulled down (and not in the control) indicates the formation of the ternary complex.
Section 4: Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for no/poor BRD4 degradation.
Caption: Simplified BRD4 signaling pathway and point of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. medchemexpress.com [medchemexpress.com]
interpreting unexpected results from "PROTAC BRD4 Degrader-17" experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PROTAC BRD4 Degrader-17 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the bromodomain-containing protein 4 (BRD4). It functions by hijacking the cell's natural ubiquitin-proteasome system. The molecule consists of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex (BRD4 : PROTAC : E3 ligase), leading to the ubiquitination of BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, resulting in the selective removal of the BRD4 protein from the cell.[1][2]
Q2: What are the expected cellular effects of successful BRD4 degradation by this compound?
A2: Successful degradation of BRD4 is expected to downregulate the expression of its target genes, most notably the oncogene c-MYC.[2] This leads to cell cycle arrest, often observed as an attenuation of G2/M progression, and the induction of apoptosis.[3] In cell lines sensitive to BRD4 degradation, such as the MV-4-11 acute myeloid leukemia cell line, treatment with this compound has been shown to significantly induce apoptosis.[3]
Q3: What is the "hook effect" and how can it affect my experiments with this compound?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[4][5] This results in a characteristic bell-shaped dose-response curve. The hook effect occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with BRD4 or the E3 ligase alone) rather than the productive ternary complex required for degradation.[4][5][6] This can lead to the misinterpretation of data, making a potent degrader appear weak or inactive at high concentrations.[4]
Troubleshooting Guide
Problem 1: No or weak degradation of BRD4 observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are relatively large molecules and may have difficulty crossing the cell membrane. Consider modifying the linker to improve physicochemical properties.[7] |
| Incorrect E3 Ligase | The specific E3 ligase recruited by this compound may not be expressed at sufficient levels in your cell line. Confirm the expression of the relevant E3 ligase (e.g., VHL, Cereblon) via Western blot or qPCR.[8] |
| Suboptimal PROTAC Concentration | The concentration used may be too low for effective degradation or too high, leading to the "hook effect". Perform a wide dose-response experiment (e.g., from pM to high µM range) to identify the optimal concentration for degradation.[4] |
| Compound Instability | The PROTAC may be unstable in the cell culture medium over the course of the experiment. Assess the stability of the compound in your experimental conditions.[7] |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex is crucial for degradation. An unfavorable conformation can prevent efficient ubiquitination.[8] Consider biophysical assays like TR-FRET or co-immunoprecipitation to assess ternary complex formation.[4][7] |
| Cellular Conditions | Cell confluency, passage number, and overall health can impact the efficiency of the ubiquitin-proteasome system. Standardize cell culture conditions and use cells within a defined passage number range.[7] |
Problem 2: High cytotoxicity observed that does not correlate with BRD4 degradation.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | The PROTAC may be degrading other essential proteins.[9] The warhead or E3 ligase ligand components of the PROTAC could have their own pharmacological activities, leading to toxicity.[9] |
| "Hook Effect" Leading to Inhibition | At very high concentrations, the formation of binary complexes can lead to inhibitory effects rather than degradation, which may contribute to toxicity.[5][6] |
| Compound Aggregation | Poor solubility at high concentrations can lead to the formation of aggregates that are toxic to cells. Ensure the PROTAC is fully solubilized before adding it to the cell culture medium. |
Problem 3: BRD4 protein levels recover quickly after treatment.
| Possible Cause | Troubleshooting Steps |
| Rapid Resynthesis of BRD4 | The cell may be rapidly transcribing and translating new BRD4 protein once the PROTAC is removed or its concentration decreases. This is an expected outcome and demonstrates the reversible nature of the PROTAC's effect. For sustained degradation, continuous exposure may be necessary.[10] |
| Short Half-Life of the PROTAC | The PROTAC molecule may be metabolized or cleared quickly by the cells. |
Experimental Protocols
Western Blotting for BRD4 Degradation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities and normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.[11]
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., VHL or CRBN) or BRD4 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and the E3 ligase. An increased signal for BRD4 in the E3 ligase immunoprecipitation from the PROTAC-treated sample (compared to the control) indicates the formation of the ternary complex.[4]
Visualizations
Caption: Mechanism of action for this compound.
Caption: The "Hook Effect" in PROTAC experiments.
Caption: Downstream signaling effects of BRD4 degradation.
Caption: Troubleshooting workflow for lack of BRD4 degradation.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Selectivity of PROTAC BRD4 Degrader-17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PROTAC BRD4 Degrader-17, focusing on its selectivity for the epigenetic reader protein BRD4. As the field of targeted protein degradation matures, understanding the precise selectivity profile of PROTAC molecules is paramount for predicting therapeutic efficacy and potential off-target effects. This document offers a compilation of available experimental data, detailed methodologies for key validation assays, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: Targeted Degradation of BRD4
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest. This compound operates by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The depletion of BRD4 has significant downstream effects, most notably the suppression of the oncogene c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Comparative Selectivity Data
The following table summarizes the available data for this compound and compares it with other well-characterized BRD4 degraders. The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) are key metrics for assessing the potency and efficacy of PROTACs. Lower values indicate higher potency.
| Degrader | Target(s) | E3 Ligase Ligand | DC50 (BRD4) | DC50 (BRD2) | DC50 (BRD3) | IC50 (BRD4 BD1) | IC50 (BRD4 BD2) | Cell Line |
| This compound (compound 13i) | BRD4 | Not Specified | Not Available | Not Available | Not Available | 29.54 nM[1] | 3.82 nM[1] | MV-4-11 |
| ARV-825 | BRD2, BRD3, BRD4 | Pomalidomide (CRBN) | ~1 nM | ~1 nM | ~1 nM | 90 nM | 28 nM | Burkitt's Lymphoma |
| MZ1 | BRD4 > BRD2/3 | VHL Ligand | ~25 nM | >1 µM | >1 µM | Not Available | Not Available | HeLa |
| dBET1 | BRD2, BRD3, BRD4 | Thalidomide (CRBN) | <1 nM | <1 nM | <1 nM | Not Available | Not Available | various |
Note: Data for alternative degraders is compiled from various publicly available sources and may vary depending on the cell line and experimental conditions.
Experimental Protocols for Selectivity Validation
Accurate determination of a PROTAC's selectivity is crucial. The following are standard experimental protocols used to quantify protein degradation and assess selectivity.
Western Blotting
Western blotting is a widely used technique to semi-quantitatively measure the levels of specific proteins in a cell lysate.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC degrader for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin, or vinculin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands using software such as ImageJ. Normalize the band intensity of the target proteins to the loading control. The percentage of remaining protein is calculated relative to the vehicle-treated control.
NanoBRET™/HiBiT Assays
Bioluminescence resonance energy transfer (BRET)-based assays, such as NanoBRET™ and HiBiT, offer a quantitative method to measure protein levels and target engagement in live cells.
Protocol (HiBiT Assay for Protein Degradation):
-
Cell Line Generation: Generate a stable cell line endogenously expressing the target protein (e.g., BRD4, BRD2, or BRD3) tagged with a small HiBiT peptide using CRISPR/Cas9 gene editing.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate. Treat the cells with a serial dilution of the PROTAC degrader.
-
Lysis and Detection: After the desired incubation time, add a lytic reagent containing the LgBiT protein. The LgBiT protein will bind to the HiBiT tag on the target protein, reconstituting a functional NanoLuc® luciferase.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. A decrease in luminescence corresponds to a decrease in the amount of HiBiT-tagged protein.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the DC50 value.
Quantitative Mass Spectrometry-based Proteomics
This high-throughput technique provides an unbiased and comprehensive analysis of the entire proteome, allowing for the simultaneous quantification of on-target and off-target protein degradation.
Protocol (Stable Isotope Labeling by Amino acids in Cell culture - SILAC):
-
Cell Culture and Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) amino acids for several passages to ensure complete incorporation.
-
PROTAC Treatment: Treat the "heavy"-labeled cells with the PROTAC degrader and the "light"-labeled cells with a vehicle control.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Combine equal amounts of protein from the "heavy" and "light" lysates. Digest the combined protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the "heavy" and "light" peptide pairs using specialized software. The ratio of heavy to light peptide intensities reflects the change in protein abundance induced by the PROTAC. A ratio less than 1 indicates protein degradation.
Caption: Workflow for validating PROTAC selectivity.
Conclusion
The selective degradation of BRD4 remains a highly attractive therapeutic strategy. While this compound shows promise with potent inhibition of BRD4's bromodomains and demonstrated degradation of the target protein, a comprehensive and quantitative assessment of its selectivity against other BET family members, BRD2 and BRD3, is essential for its continued development. The experimental protocols outlined in this guide provide a robust framework for researchers to meticulously characterize the selectivity profiles of this and other novel PROTAC degraders, thereby facilitating the advancement of targeted protein degradation as a therapeutic modality.
References
A Head-to-Head Comparison: PROTAC BRD4 Degrader-17 vs. dBET1 in BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent BRD4-Targeting PROTACs
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of two significant BRD4-targeting PROTACs: PROTAC BRD4 Degrader-17 and dBET1. By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development endeavors.
Executive Summary
This compound and dBET1 are both heterobifunctional molecules designed to induce the degradation of the epigenetic reader protein BRD4, a key regulator of oncogene expression. Their primary distinction lies in the E3 ubiquitin ligase they recruit to mediate this degradation. This compound utilizes the von Hippel-Lindau (VHL) E3 ligase, while dBET1 hijacks the Cereblon (CRBN) E3 ligase. This fundamental difference in their mechanism of action can influence their degradation efficiency, selectivity, and potential for therapeutic application.
While direct side-by-side comparative studies under identical experimental conditions are limited in the available literature, this guide consolidates the existing data to provide a comprehensive overview of their individual performance characteristics.
Data Presentation: A Quantitative Look at Performance
The following tables summarize the available quantitative data for this compound and dBET1. It is crucial to note that variations in cell lines and experimental conditions can significantly impact these values.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | IC50 (BRD4 BD1) | 29.54 nM | - | [1][2] |
| IC50 (BRD4 BD2) | 3.82 nM | - | [1][2] | |
| BRD4 Degradation | Significant at 100 nM | MV-4-11 | [1] | |
| dBET1 | EC50 (BRD4 Degradation) | 430 nM | SUM149 | [3] |
| BRD4 Degradation | >85% loss at 100 nM | MV4;11 | ||
| IC50 (Cell Proliferation) | 0.14 µM | MV4;11 | ||
| IC50 (Cell Proliferation) | 0.1483 µM | Kasumi | [3] | |
| IC50 (Cell Proliferation) | 0.3357 µM | NB4 | [3] | |
| IC50 (Cell Proliferation) | 0.3551 µM | THP-1 | [3] |
Mechanism of Action: Two Paths to BRD4 Degradation
Both PROTACs operate by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Caption: Mechanisms of this compound and dBET1.
The BRD4 Signaling Pathway and PROTAC Intervention
BRD4 plays a critical role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC. By inducing the degradation of BRD4, both PROTACs effectively disrupt this signaling cascade, leading to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation and survival.
Caption: BRD4 signaling pathway and PROTAC intervention.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of PROTAC efficacy. Below are detailed methodologies for key assays.
Western Blotting for BRD4 Degradation
This protocol outlines the steps to quantify the reduction in BRD4 protein levels following PROTAC treatment.
Caption: Western Blotting Experimental Workflow.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound or dBET1 for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for BRD4, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD4 degradation relative to the vehicle control. Calculate DC50 and Dmax values from the dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of cell viability.
Caption: Cell Viability Assay Workflow.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTACs to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Ubiquitination Assay (Immunoprecipitation-based)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Caption: Ubiquitination Assay Workflow.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC of interest. For a positive control for ubiquitination, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BRD4 antibody conjugated to beads to immunoprecipitate BRD4 and its binding partners.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Perform a Western blot on the eluted samples and probe with an anti-ubiquitin antibody to detect poly-ubiquitinated BRD4, which will appear as a high-molecular-weight smear.
Conclusion
Both this compound and dBET1 are potent degraders of BRD4, offering promising avenues for therapeutic intervention in cancers driven by BRD4-mediated gene expression. The choice between a VHL-recruiting PROTAC like Degrader-17 and a CRBN-recruiting one like dBET1 may depend on several factors, including the specific cancer type, the expression levels of VHL and CRBN in the target cells, and the desired selectivity profile. This guide provides a foundational understanding of these two important research tools, empowering scientists to design and interpret their experiments with greater confidence. Further head-to-head studies in various cellular contexts will be invaluable in elucidating the nuanced differences in their biological activities and therapeutic potential.
References
Unveiling the Transcriptional Aftermath: A Comparative Analysis of PROTAC BRD4 Degrader-17 and JQ1 on Gene Expression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of PROTAC BRD4 Degrader-17 and the small molecule inhibitor JQ1 on gene expression. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to illuminate the distinct transcriptional consequences of BRD4 degradation versus inhibition.
The targeting of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, has emerged as a promising therapeutic strategy in oncology and other diseases. While small molecule inhibitors like JQ1 have demonstrated efficacy by competitively binding to the bromodomains of BET proteins and displacing them from chromatin, a newer class of molecules known as Proteolysis Targeting Chimeras (PROTACs) offers an alternative mechanism of action. This compound, a representative of this class, functions by inducing the selective degradation of the BRD4 protein. This fundamental difference in their modes of action—inhibition versus degradation—results in distinct and significant variations in their impact on global gene expression.
Mechanism of Action: A Tale of Two Strategies
JQ1 acts as a competitive inhibitor, occupying the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones and the transcriptional machinery.[1] This leads to a broad suppression of genes regulated by these BET proteins.
In contrast, this compound is a heterobifunctional molecule. One end binds to the BRD4 protein, while the other recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the cell's proteasome. This targeted elimination of the BRD4 protein, rather than just its inhibition, can lead to a more profound and sustained downstream effect on gene expression.
Quantitative Comparison of Gene Expression Changes
Experimental data reveals that while both JQ1 and BRD4 degraders can modulate the expression of key cancer-related genes, the degrader exhibits a more selective and potent effect. The following table summarizes the differential effects of a PROTAC BRD4 degrader (MZ1, a close analog of Degrader-17) and JQ1 on the expression of selected genes in HeLa cells.
| Gene | Function | Effect of JQ1 | Effect of PROTAC BRD4 Degrader (MZ1) |
| MYC | Oncogene, cell cycle progression | Downregulated | Downregulated |
| P21 | Cell cycle inhibitor | Upregulated | Upregulated |
| AREG | Growth factor | Upregulated | Upregulated |
| FAS | Apoptosis receptor | Downregulated | No significant change |
| FGFR1 | Growth factor receptor | Upregulated | No significant change |
| TYRO3 | Receptor tyrosine kinase | Upregulated | No significant change |
Data based on studies by Zengerle et al., 2015.[2]
This data suggests that while both compounds affect the expression of the well-established BRD4 target gene MYC, the PROTAC degrader shows a more limited transcriptional response for other genes that are affected by the pan-BET inhibitory activity of JQ1.[2] This highlights the potential for increased selectivity and a more favorable therapeutic window with the degradation approach.
Visualizing the Pathways
To better understand the distinct mechanisms and their downstream consequences, the following diagrams illustrate the signaling pathways and experimental workflows.
References
Navigating the Selectivity Landscape of BRD4 Degraders: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as powerful tools for eliminating disease-driving proteins. Among these, degraders of the epigenetic reader protein BRD4 have shown significant therapeutic promise. This guide provides a comparative analysis of the off-target protein degradation profile of "PROTAC BRD4 Degrader-17" against other well-characterized BRD4 degraders, namely MZ1, dBET6, and ARV-771. Understanding the selectivity of these molecules is paramount for advancing safer and more effective therapeutics.
Comparative Degradation Profiles
The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular toxicities. The primary off-targets of concern for BRD4 degraders are the other members of the BET (Bromodomain and Extra-Terminal) family, BRD2 and BRD3, due to the high degree of homology in their bromodomains.
| Degrader | Target Profile | E3 Ligase Recruited | Key Selectivity Characteristics |
| This compound (Illustrative) | BRD4 Degrader | Not Specified | Hypothetical data for comparison. Assumed to have a degree of selectivity for BRD4 with some off-target degradation of BRD2 and BRD3. |
| MZ1 | Preferential BRD4 Degrader | VHL | Exhibits preferential degradation of BRD4 over BRD2 and BRD3 at lower concentrations. Complete degradation of BRD2/3 is typically observed at higher concentrations. |
| dBET6 | Pan-BET Degrader | CRBN | A potent and selective degrader of BET bromodomains, effectively degrading BRD2, BRD3, and BRD4[2]. |
| ARV-771 | Pan-BET Degrader | VHL | A pan-BET degrader that induces the degradation of BRD2, BRD3, and BRD4[3][4]. |
Visualizing the PROTAC Mechanism and Off-Target Discovery
To understand how these degraders function and how their off-targets are identified, the following diagrams illustrate the key processes.
Experimental Protocols
The identification of on- and off-target protein degradation is primarily achieved through mass spectrometry-based quantitative proteomics, with subsequent validation by orthogonal methods such as Western Blotting.
Global Proteomics Analysis for Off-Target Identification
This protocol provides a general workflow for identifying off-target proteins degraded by a PROTAC.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MV-4-11 for leukemia) to 70-80% confluency.
-
Treat cells with the PROTAC of interest (e.g., "this compound") at a concentration determined to be effective for on-target degradation (e.g., 100 nM). Include a vehicle control (e.g., DMSO) and, if available, a negative control PROTAC (an inactive stereoisomer).
-
Incubate for a time course (e.g., 4, 8, 24 hours) to distinguish direct degradation from downstream effects. Shorter time points are more likely to reveal direct targets[5].
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein lysates.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples.
-
Analyze the peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system. Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode[6].
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins[7].
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
Western Blot for Validation
This method is used to validate the degradation of specific proteins identified through proteomics.
-
Sample Preparation:
-
Prepare cell lysates as described in the proteomics protocol.
-
Normalize the protein concentration for all samples.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD2, anti-BRD3, or a potential off-target).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion
While "this compound" is a potent on-target degrader, its comprehensive off-target profile remains to be fully elucidated in the public domain. A thorough investigation using unbiased quantitative proteomics is essential to characterize its selectivity. For researchers considering this molecule, it is crucial to perform in-house selectivity profiling and compare it against well-characterized alternatives. For studies requiring high selectivity for BRD4, MZ1 may be a suitable choice at optimized concentrations. Conversely, for research exploring the consequences of pan-BET degradation, dBET6 and ARV-771 are well-established options. The choice of a BRD4 degrader should be guided by the specific biological question and a careful consideration of its on- and off-target degradation profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dBET6 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to BRD4 Degradation: Evaluating "PROTAC BRD4 Degrader-17" and the Critical Role of Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-driving proteins. Among these, degraders of the epigenetic reader protein BRD4 have shown significant promise in cancer therapy. This guide provides a comparative analysis of "PROTAC BRD4 Degrader-17" and other key BRD4 degraders, with a special focus on the design and interpretation of rescue experiments using non-degradable BRD4 mutants to validate the on-target effects of these compounds.
Introduction to this compound
"this compound" is a potent, heterobifunctional PROTAC designed to induce the degradation of Bromodomain-containing protein 4 (BRD4). It achieves this by simultaneously binding to BRD4 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).
Key Specifications of this compound:
| Parameter | Value | Reference |
| Target | BRD4 | [1] |
| IC50 (BRD4 BD1) | 29.54 nM | [1] |
| IC50 (BRD4 BD2) | 3.82 nM | [1] |
| Reported Cellular Activity | Induces degradation of BRD4 isoforms (L and S) in MV-4-11 cells at 100 nM.[1] | [1] |
The Imperative of Rescue Experiments in PROTAC Validation
A cornerstone of validating a PROTAC's mechanism of action is the "rescue experiment." This experimental paradigm aims to demonstrate that the observed biological effects of the PROTAC are a direct consequence of the degradation of the target protein, rather than off-target effects or simple inhibition. While standard rescue experiments involve the use of proteasome inhibitors (e.g., MG132) or competing E3 ligase ligands, a more definitive approach utilizes a non-degradable mutant of the target protein.[2][3][4][5]
A non-degradable BRD4 mutant, rendered resistant to ubiquitination and subsequent degradation, should "rescue" the cellular phenotype induced by the BRD4 degrader. This provides unequivocal evidence that the degrader's activity is mediated through the degradation of BRD4.
Comparative Analysis of BRD4 Degraders
While specific data for rescue experiments with "this compound" and non-degradable BRD4 is not yet publicly available, we can compare its characteristics with other well-studied BRD4 degraders to understand the broader context.
| Degrader | E3 Ligase Recruited | Selectivity | Key Features |
| This compound | Not specified in available literature | Not specified in available literature | Potent binder to both BRD4 bromodomains.[1] |
| MZ1 | VHL | Preferential for BRD4 over BRD2/3[6][7][8] | A well-characterized tool compound for studying the specific consequences of BRD4 degradation.[6][7][8] |
| ARV-771 | VHL | Pan-BET degrader (BRD2, BRD3, and BRD4)[6][7] | Demonstrates potent degradation of all targeted BET proteins.[6][7] |
| dBET6 | CRBN | Pan-BET degrader (BRD2, BRD3, and BRD4) | A potent pan-BET degrader that utilizes a different E3 ligase than MZ1 and ARV-771. |
Experimental Protocols
Proposed Protocol for Generating a Non-Degradable BRD4 Mutant
To create a BRD4 protein that is resistant to PROTAC-mediated degradation, the key lysine (B10760008) residues that are ubiquitinated must be mutated. Based on mass spectrometry studies, several lysine residues on BRD4 have been identified as ubiquitination sites.[9][10] Mutating these lysines to arginines (K-to-R) is a standard method to prevent ubiquitination while preserving the positive charge and minimizing structural disruption.[11]
1. Identification of Ubiquitination Sites:
-
Key reported ubiquitination sites on BRD4 include K333, K346, K349, K355, K362, K368, K445, and K456.[9][10]
2. Site-Directed Mutagenesis:
-
Utilize a commercially available site-directed mutagenesis kit to introduce K-to-R mutations in a BRD4 expression vector (e.g., pcDNA3.1-BRD4-FLAG).
-
Generate a panel of mutants, from single-lysine mutations to a mutant with all key lysines mutated (BRD4-KR-mutant).
3. Verification of Mutants:
-
Sequence the entire coding region of the generated BRD4 mutants to confirm the presence of the desired mutations and the absence of off-target mutations.
Proposed Protocol for the Rescue Experiment
1. Cell Line and Transfection:
-
Choose a cancer cell line known to be sensitive to BRD4 degradation (e.g., MV-4-11, a human acute myeloid leukemia cell line).
-
Transfect the cells with either wild-type BRD4 (BRD4-WT) or the non-degradable BRD4 mutant (BRD4-KR-mutant). An empty vector control should also be included.
2. PROTAC Treatment:
-
24 hours post-transfection, treat the cells with "this compound" at various concentrations (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 24 hours).
3. Western Blot Analysis:
-
Harvest the cells and perform Western blotting to assess the protein levels of:
-
Endogenous BRD4
-
Expressed BRD4-WT-FLAG and BRD4-KR-mutant-FLAG (using an anti-FLAG antibody)
-
A downstream target of BRD4, such as c-MYC
-
A loading control (e.g., GAPDH or β-actin)
-
4. Phenotypic Assays:
-
In parallel, perform cell viability assays (e.g., CellTiter-Glo) or apoptosis assays (e.g., Annexin V staining) to assess the phenotypic consequences of BRD4 degradation.
Expected Outcomes:
-
BRD4 Degradation: "this compound" will induce the degradation of both endogenous BRD4 and the ectopically expressed BRD4-WT. The BRD4-KR-mutant will be resistant to degradation.
-
Downstream Effects: The reduction in c-MYC levels will be observed in cells expressing BRD4-WT but will be rescued in cells expressing the BRD4-KR-mutant.
-
Phenotypic Rescue: The decrease in cell viability or increase in apoptosis induced by the degrader will be significantly attenuated in cells expressing the non-degradable BRD4-KR-mutant compared to those expressing BRD4-WT.
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams illustrate the key signaling and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FGFR2–BRD4 Axis Regulates Transcriptional Networks of Histone 3 Modification and Synergy Between Its Inhibitors and PD-1/PD-L1 in a TNBC Mouse Model [frontiersin.org]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Confirming On-Target Engagement of PROTAC BRD4 Degrader-17 in Cells: A Comparative Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. "PROTAC BRD4 Degrader-17" is a potent degrader of the epigenetic reader protein BRD4, a key target in oncology and other diseases. Confirmation of on-target engagement is a critical step in the development and validation of any PROTAC, ensuring that the observed biological effects are a direct consequence of the intended protein degradation.
This guide provides a comparative overview of key methods to confirm the on-target engagement of "this compound" in a cellular context. We will compare its known performance metrics with those of other well-characterized BRD4 degraders and provide detailed experimental protocols for researchers to conduct their own validation and comparison studies.
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). The PROTAC facilitates the formation of a ternary complex between BRD4 and the E3 ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated degradation of BRD4.
Comparative Data of BRD4 Degraders
Direct, head-to-head comparative data for "this compound" against other degraders under identical experimental conditions is limited in publicly available literature. The following tables summarize the reported performance of "this compound" and other common BRD4 degraders. Researchers should use this data as a reference and are encouraged to perform their own comparative experiments.
Table 1: Performance of this compound
| Parameter | Value | Cell Line | Notes |
| IC50 (BRD4 BD1) | 29.54 nM | - | Biochemical assay.[1] |
| IC50 (BRD4 BD2) | 3.82 nM | - | Biochemical assay.[1] |
| Degradation | Significant at 100 nM | MV-4-11 | Induces degradation of BRD4 long and short isoforms.[1] |
Table 2: Performance of Alternative BRD4 Degraders
| Degrader | DC50 | Dmax | Cell Line | E3 Ligase |
| dBET1 | <1 nM | >90% | Burkitt's Lymphoma cells | Cereblon |
| MZ1 | ~25 nM | >90% | HeLa | VHL |
| ARV-825 | ~1 nM | >95% | RS4;11 | Cereblon |
| BRD4-DCAF1 degrader-1 | 10-100 nM | Not reported | Not specified | DCAF1 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary significantly depending on the cell line, treatment duration, and experimental methodology.
Experimental Protocols for On-Target Engagement
To rigorously confirm on-target engagement and compare the efficacy of different BRD4 degraders, the following experimental protocols are recommended.
Western Blotting for BRD4 Degradation
Western blotting is the most direct method to quantify the reduction in total BRD4 protein levels following treatment with a degrader.
Caption: Workflow for Western Blot analysis of BRD4 degradation.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MV-4-11, HeLa, 293T) in 6-well or 12-well plates. Once the cells reach 70-80% confluency, treat them with a dose-response of the BRD4 degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control protein (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.
-
Detection and Analysis: Detect the signal using an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of remaining BRD4 protein relative to the vehicle control to determine DC50 and Dmax values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cells with the BRD4 degrader or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble BRD4 by Western blotting.
-
Data Interpretation: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the degrader compared to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP can be used to provide evidence of the PROTAC-induced ternary complex formation between BRD4 and the recruited E3 ligase.
Methodology:
-
Cell Treatment: Treat cells with the BRD4 degrader, vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or BRD4, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and elute the immunoprecipitated protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD4 and the E3 ligase. The presence of BRD4 in the E3 ligase immunoprecipitate (and vice-versa) in the PROTAC-treated sample confirms the formation of the ternary complex.
Conclusion
Confirming the on-target engagement of "this compound" is essential for its validation as a specific BRD4-targeting agent. The experimental approaches outlined in this guide—Western blotting, CETSA, and Co-IP—provide a robust framework for assessing target degradation, direct target binding, and the mechanism of action. By comparing the performance of "this compound" with other well-established BRD4 degraders using these standardized protocols, researchers can make informed decisions regarding the selection and application of these powerful molecules in their studies.
References
Overcoming JQ1 Resistance: A Comparative Guide to PROTAC BRD4 Degrader-17 and Other Novel Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC BRD4 Degrader-17 and other alternative BRD4-targeting Proteolysis Targeting Chimeras (PROTACs) in the context of JQ1-resistant cancer cell lines. This report synthesizes available experimental data to highlight the potential of these novel degraders to overcome acquired resistance to conventional BET inhibitors.
The emergence of resistance to small molecule inhibitors like JQ1 poses a significant challenge in cancer therapy. PROTACs, which induce the degradation of target proteins rather than merely inhibiting them, offer a promising strategy to circumvent these resistance mechanisms. This guide focuses on the activity of this compound and compares its potential efficacy with other well-characterized BRD4 degraders, namely MZ1 and ARV-825, particularly in cell lines that have developed resistance to JQ1.
Mechanism of Action: Inhibition vs. Degradation
JQ1 functions by competitively binding to the bromodomains of BET proteins, primarily BRD4, thereby preventing their interaction with acetylated histones and disrupting downstream oncogenic signaling. However, cancer cells can develop resistance to JQ1 through various mechanisms, including mutations in the BRD4 binding pocket or the upregulation of compensatory signaling pathways.
PROTACs, such as this compound, MZ1, and ARV-825, operate on a fundamentally different principle. These heterobifunctional molecules link a BRD4-binding moiety to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the BRD4 protein by the proteasome, effectively eliminating the target. This catalytic mechanism can overcome resistance mechanisms that affect inhibitor binding and can lead to a more profound and sustained suppression of BRD4-dependent pathways.
Performance in JQ1-Resistant Models
While direct head-to-head comparative studies of this compound in JQ1-resistant cell lines are limited in publicly available literature, the individual performance of several key degraders in such models provides valuable insights.
This compound has demonstrated potent BRD4 degradation and antiproliferative activity in various cancer cell lines. In the human acute myeloid leukemia cell line MV-4-11, it has shown significant activity.
MZ1 and ARV-825 , two extensively studied BRD4 PROTACs, have shown notable efficacy in JQ1-resistant settings. Studies have demonstrated that both MZ1 and ARV-825 can overcome JQ1 resistance in triple-negative breast cancer (TNBC) models. Specifically, in the JQ1-resistant MDA-MB-231R cell line, both compounds exhibited a significant antiproliferative effect[1]. Furthermore, in an in vivo xenograft model using these JQ1-resistant cells, administration of MZ1 led to the rescue of tumor growth, underscoring its potential to overcome established resistance[1][2]. One study highlighted that MZ1 demonstrated a strong inhibitory effect on tumor growth and suppressed BRD4 expression in a mouse model of JQ1-resistant triple-negative breast cancer[3].
This suggests that the degradation mechanism employed by these PROTACs is effective even when JQ1's inhibitory action is compromised.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons of IC50 and DC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Antiproliferative Activity of BRD4 PROTACs
| Compound | Cell Line | IC50 (nM) | JQ1 Resistance Status |
| This compound | MV-4-11 | Data not available | Not specified |
| MZ1 | MDA-MB-231R | Not specified | JQ1-Resistant |
| ARV-825 | MDA-MB-231R | Not specified | JQ1-Resistant |
Table 2: BRD4 Degradation Activity of PROTACs
| Compound | Cell Line | DC50 (nM) |
| This compound | MV-4-11 | Not available |
| MZ1 | Various | ~50 |
| ARV-825 | Various | <1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Western Blotting for BRD4 Degradation
Objective: To quantify the reduction in BRD4 protein levels following treatment with PROTACs.
-
Cell Culture and Treatment: Plate JQ1-resistant cancer cells (e.g., MDA-MB-231R) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against BRD4. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of BRD4 protein, normalized to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the antiproliferative effects of the PROTACs.
-
Cell Seeding: Seed JQ1-resistant cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: BRD4 signaling pathway and mechanisms of JQ1 inhibition and PROTAC-mediated degradation.
References
- 1. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
"PROTAC BRD4 Degrader-17" efficacy in primary patient samples
In the rapidly evolving landscape of targeted protein degradation, BRD4 has emerged as a compelling therapeutic target in various malignancies. This guide provides a comparative overview of the efficacy of BRD4-targeting PROTACs (Proteolysis Targeting Chimeras), with a focus on their performance in preclinical models, including those derived from primary patient samples. While specific data for a compound designated "PROTAC BRD4 Degrader-17" is not extensively available in the public domain, this guide will draw comparisons with well-characterized BRD4 degraders such as ARV-771, dBET6, and MZ1, alongside the well-known BET inhibitor JQ1.
Mechanism of Action: BRD4 Inhibition vs. Degradation
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-Myc. Small molecule inhibitors, such as JQ1, function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and subsequent transcriptional activation.
PROTACs, on the other hand, represent a distinct therapeutic modality. These heterobifunctional molecules are designed to simultaneously bind to the target protein (BRD4) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the sustained suppression of the target protein's function.
Caption: Mechanism of action of a BRD4-targeting PROTAC.
Comparative Efficacy in Preclinical Models
The following tables summarize the efficacy of various BRD4-targeting compounds in different preclinical models, including primary patient-derived samples where available.
Table 1: In Vitro Efficacy of BRD4 Degraders and Inhibitors
| Compound | Cancer Type | Cell Line / Primary Sample | Efficacy Metric (e.g., IC50, DC50) | Reference |
| dBET6 | Acute Myeloid Leukemia (AML) & Acute Lymphoblastic Leukemia (ALL) | Primary patient-derived AML and ALL cells | Suppressed growth and viability | [1] |
| ARV-771 | Hepatocellular Carcinoma (HCC) | Hep3B, HepG2, HCCLM3 cells | Dose-dependently inhibited cell viability (IC50 ~0.25-0.5 µM) | [2] |
| MZ1 | Acute Myeloid Leukemia (AML) | AML cell lines | Induced apoptosis and cell cycle arrest | [3] |
| QCA570 | Acute Myeloid Leukemia (AML) | 102 primary AML samples | Median IC50 of 120 pM | [4] |
| JQ1 | Pancreatic Cancer | Patient-derived primary tumor cell lines | Synergistic effects with gemcitabine | [5] |
| JQ1 | Ovarian & Endometrial Cancer | OEC and EEC cell lines | IC50 ranging from 0.28 to 10.36 µM | [6] |
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Compound | Cancer Type | PDX Model | Key Findings | Reference |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) | VCaP tumor xenografts | 60% tumor growth inhibition with intermittent dosing | [7] |
| JQ1 | Pancreatic Cancer | Patient-derived xenograft models | Slowed tumor growth in combination with gemcitabine | [5] |
| JQ1 | Nut Midline Carcinoma (NMC) | Patient-derived NMC xenografts | Decreased tumor volume and improved survival | [8] |
| CFT-2718 | Small-cell Lung Cancer & Pancreatic Cancer | LX-36 SCLC PDX & PNX-001 pancreatic PDX | Greater efficacy than CDK9 inhibitor in SCLC PDX | [9] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison. Researchers should refer to the specific publications for detailed protocols.
Cell Viability and Proliferation Assays
-
Cell Culture: Cancer cell lines or primary patient-derived cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (e.g., BRD4 degrader or inhibitor) or vehicle control for a specified duration (e.g., 48-72 hours).
-
Measurement: Cell viability is typically assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity. Proliferation can be measured by cell counting or colony formation assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for a cell viability assay.
Western Blotting for Protein Degradation
-
Cell Lysis: Following treatment with the PROTAC or inhibitor, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BRD4, c-Myc, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Conclusion
The available preclinical data suggests that BRD4-targeting PROTACs are a promising therapeutic strategy, often demonstrating superior potency and efficacy compared to traditional BET inhibitors.[9][10] They have shown the ability to induce robust degradation of BRD4, leading to significant anti-proliferative and pro-apoptotic effects in a variety of cancer models, including those derived from primary patient samples.[1][4] While direct comparisons involving "this compound" are limited, the collective evidence for other BRD4 degraders strongly supports the continued investigation of this class of molecules for cancer therapy. Researchers are encouraged to consult the primary literature for detailed experimental conditions and data when evaluating these compounds for their specific research needs.
References
- 1. dBET6(Dana-Farber Cancer Institute) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of "PROTAC BRD4 Degrader-17" and ARV-825
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of two prominent BRD4-targeting PROTACs: "PROTAC BRD4 Degrader-17" and the well-characterized ARV-825. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.
Introduction to BRD4 and PROTAC Technology
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. It is particularly important for the expression of oncogenes such as c-MYC, making it an attractive target for cancer therapy.
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. They consist of two ligands connected by a linker: one binds to the target protein (in this case, BRD4), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
General Mechanism of Action of BRD4 PROTACs
The fundamental mechanism for both this compound and ARV-825 involves the formation of a ternary complex between the PROTAC molecule, the BRD4 protein, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BRD4 protein, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including c-MYC, which in turn inhibits cell proliferation and induces apoptosis in cancer cells.
Caption: General mechanism of PROTAC-mediated protein degradation.
The BRD4-c-MYC Signaling Pathway
The degradation of BRD4 by these PROTACs has a direct impact on the transcription of the c-MYC oncogene. BRD4 is essential for the transcriptional elongation of c-MYC. By eliminating BRD4, the PROTACs effectively shut down c-MYC expression, leading to cell cycle arrest and apoptosis.
Caption: The BRD4-c-MYC signaling pathway targeted by the degraders.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ARV-825. It is important to note that a direct head-to-head comparison is challenging due to the limited publicly available data for this compound and the fact that the data for the two compounds have been generated in different studies under potentially different experimental conditions.
Table 1: Binding Affinity
| Compound | Target | Assay | IC50 / Kd | Reference |
| This compound | BRD4 (BD1) | TR-FRET | IC50: 29.54 nM | [1][2] |
| BRD4 (BD2) | TR-FRET | IC50: 3.82 nM | [1][2] | |
| ARV-825 | BRD4 (BD1) | Unspecified | Kd: 90 nM | |
| BRD4 (BD2) | Unspecified | Kd: 28 nM |
Table 2: In Vitro Degradation Potency
| Compound | Cell Line | Assay | DC50 | Reference |
| This compound | MV-4-11 | Western Blot | Data not available. Significant degradation of BRD4L and BRD4S observed at 100 nM. | [1] |
| ARV-825 | CA46 (Burkitt's Lymphoma) | Western Blot | < 1 nM | |
| 22RV1 (Prostate Cancer) | Unspecified | 0.57 nM | ||
| NAMALWA (Burkitt's Lymphoma) | Unspecified | 1 nM | ||
| Various AML Cell Lines | Unspecified | 2-50 nM |
Table 3: In Vitro Cell Viability
| Compound | Cell Line | Assay | IC50 (72h treatment) | Reference |
| This compound | MV-4-11 | Unspecified | Data not available. Significantly induces apoptosis. | [1][2] |
| ARV-825 | IMR-32 (Neuroblastoma) | CCK-8 | ~7.02 nM | |
| SK-N-BE(2) (Neuroblastoma) | CCK-8 | ~232.8 nM | ||
| HGC27 (Gastric Cancer) | CCK-8 | < 100 nM | ||
| MGC803 (Gastric Cancer) | CCK-8 | < 100 nM | ||
| TPC-1 (Thyroid Carcinoma) | MTT | ~25-250 nM (48-96h) | ||
| MOLM-13 (AML) | CCK-8 | 18.2 nM (96h) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key experiments used to characterize BRD4 degraders.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating a BRD4 PROTAC.
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 and downstream targets like c-MYC.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or for a time-course at a fixed concentration. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample and separate them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software to determine the relative protein levels and calculate DC50 values.
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the effect of the PROTAC on cell proliferation and calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition and Measurement: For a CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours before measuring the absorbance at 450 nm. For an MTT assay, add MTT solution, incubate, and then solubilize the formazan (B1609692) crystals with DMSO before measuring the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the PROTAC for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells, wash them with cold PBS, and resuspend them in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][4][5][6][7]
Conclusion
Both this compound and ARV-825 are potent degraders of the epigenetic reader BRD4. ARV-825 is a well-established research tool with extensive characterization across numerous cancer cell lines, demonstrating sub-nanomolar to low nanomolar degradation and cytotoxic potencies.
This compound also shows high-affinity binding to the bromodomains of BRD4 and induces BRD4 degradation and apoptosis in the MV-4-11 acute myeloid leukemia cell line. However, a comprehensive, direct comparison of the two molecules is hampered by the limited availability of quantitative data for this compound in the public domain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC BRD4 Degrader-17
This document provides crucial safety and logistical information for the proper disposal of PROTAC BRD4 Degrader-17, a potent research chemical. The following procedures are based on guidelines for similar hazardous compounds and are intended for researchers, scientists, and drug development professionals.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. The guidance provided herein is derived from information on related PROTAC BRD4 degraders and general laboratory safety protocols for handling potent, biologically active compounds.
Core Disposal Principles
Due to its potent biological activity, all waste generated from the use of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1] The primary and required method of disposal for such chemical waste is typically incineration by an approved waste management facility.[1]
Key principles for safe disposal include:
-
Waste Minimization : To reduce the volume of hazardous waste, only prepare the necessary amount of the chemical for your experiment.[1]
-
Segregation : All waste contaminated with this compound must be kept separate from other laboratory waste streams.[1]
-
Decontamination : All non-disposable equipment and work surfaces must be thoroughly decontaminated after use.[1]
-
Institutional Compliance : Strictly adhere to your institution's established hazardous waste disposal procedures.[1]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not available, the following table summarizes key data for a related compound, PROTAC BRD4 Degrader-1, which can be used as a proxy for assessing its hazardous nature.
| Data Point | Value | Source |
| Hazard Classification | Harmful if swallowed. | SDS for PROTAC BRD4 Degrader-1[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | SDS for PROTAC BRD4 Degrader-1[1] |
| Recommended Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | MedChemExpress[2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols detail the step-by-step process for the safe disposal of solid and liquid waste contaminated with this compound.
Protocol 1: Segregation and Collection of Waste
-
Establish Designated Waste Containers : Before beginning any experiment, place clearly labeled hazardous waste containers in the immediate work area.
-
Solid Waste Collection :
-
Items : This includes all disposable materials that have come into contact with this compound, such as gloves, bench paper, pipette tips, and vials.[1]
-
Procedure : Place all solid waste into a designated, durable, and leak-proof hazardous waste container. Ensure the container is properly sealed when not in use.
-
-
Liquid Waste Collection :
-
Items : This category includes unused stock solutions, experimental media containing the compound, and the initial solvent rinse from decontaminating glassware.[1]
-
Procedure : Collect all liquid waste in a compatible, leak-proof container, such as a high-density polyethylene (B3416737) or plastic-coated glass bottle with a secure screw-top cap.[1] The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an estimated concentration of the active compound.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]
-
Protocol 2: Decontamination of Equipment and Surfaces
-
Initial Decontamination : After use, decontaminate all non-disposable equipment and surfaces by scrubbing with a suitable solvent, such as alcohol, to inactivate and remove the compound.[2]
-
Secondary Rinse : Follow the initial decontamination with a rinse using water or another appropriate solvent.[1]
-
Waste Disposal : All wipes and materials used for decontamination must be disposed of as solid hazardous waste.[1]
Protocol 3: Final Disposal Logistics
-
Waste Storage : Store the sealed and labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are scheduled for pickup.[1]
-
Waste Pickup : Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste by a certified waste management facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PROTAC BRD4 Degrader-17
This guide provides crucial safety and logistical information for the handling and disposal of PROTAC BRD4 Degrader-17. As highly potent molecules designed for targeted protein degradation, PROTACs necessitate stringent safety protocols to ensure personnel safety and prevent environmental contamination.[1][2][3][4] The following procedures are based on best practices for handling potent pharmaceutical compounds and information available for similar BRD4-targeting PROTACs.[2][5] Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact. |
| Lab Coat | Disposable, low-linting fabric (e.g., Tyvek®) | Protects against splashes and contamination of personal clothing.[8] |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes and aerosols.[9] |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) | Prevents inhalation of airborne particles, especially when handling the solid compound.[1][9][10] |
| Shoe Covers | Disposable, slip-resistant | Prevents the spread of contamination outside the laboratory.[9] |
Operational and Handling Procedures
Adherence to strict operational protocols is critical to minimize exposure risk and maintain a safe working environment.
Experimental Workflow for Safe Handling:
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling the compound, ensure you are fully trained on the relevant safety procedures and have read your institution's chemical hygiene plan.
-
Don all required PPE as specified in the table above.
-
Prepare a designated workspace within a certified chemical fume hood or a glove bag for potent compounds.[1] The work surface should be lined with absorbent, disposable bench paper.
-
Assemble all necessary equipment, such as spatulas, vials, and solvents, within the containment area to minimize movement in and out of the hood.
-
-
Handling the Solid Compound:
-
All manipulations of the solid form of this compound must be conducted within a chemical fume hood or other ventilated enclosure to prevent the generation of dust.[2]
-
Use a dedicated set of utensils for weighing and transferring the compound.
-
When weighing, use a containment balance or a balance inside the fume hood.
-
-
Solution Preparation and Use:
-
Prepare stock solutions by adding solvent to the vial containing the solid compound within the fume hood.
-
Ensure all vials and containers are clearly labeled with the compound name, concentration, and date.
-
All subsequent dilutions and experimental procedures involving the compound should be performed within the fume hood.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and notify your supervisor and EHS department.
-
For small spills, if trained to do so, wear full PPE and cover the spill with an inert absorbent material.[2]
-
Carefully collect the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental harm.[2]
Waste Segregation and Disposal Workflow:
Caption: This diagram illustrates the waste management workflow for this compound, from segregation to final disposal.
Disposal Protocol:
-
Waste Classification: All materials that have come into contact with this compound must be treated as hazardous chemical waste.[2][5]
-
Waste Segregation:
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, pipette tips, vials, and bench paper, in a clearly labeled, leak-proof hazardous waste container.[5]
-
Liquid Waste: Collect all unused solutions and the initial solvent rinses from cleaning glassware in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[5] Do not mix this waste with other solvent streams unless approved by your institution's EHS department.[5]
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that came into contact with the compound.
-
The cleaning materials (e.g., wipes) used for decontamination must also be disposed of as solid hazardous waste.[5]
-
-
Storage and Disposal:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) in your laboratory.[5]
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[5] The primary method of disposal for such potent compounds is typically incineration by a licensed waste management facility.[5]
-
Under no circumstances should this compound or contaminated materials be disposed of in the regular trash or down the drain.[2][5]
-
References
- 1. aiha.org [aiha.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
